Peceleganan
Descripción
Propiedades
Número CAS |
850761-47-6 |
|---|---|
Fórmula molecular |
C138H226N36O34 |
Peso molecular |
2933.5 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C138H226N36O34/c1-19-76(10)109(135(205)169-107(70-178)133(203)166-104(67-175)113(145)183)171-117(187)80(14)150-118(188)92(47-29-35-53-140)155-124(194)97(58-72(2)3)159-116(186)79(13)152-136(206)110(81(15)179)174-130(200)103(64-88-66-146-71-148-88)163-126(196)99(60-74(6)7)164-134(204)108(75(8)9)170-138(208)112(83(17)181)173-122(192)95(50-32-38-56-143)154-115(185)78(12)149-114(184)77(11)151-131(201)105(68-176)167-120(190)93(48-30-36-54-141)156-127(197)101(62-86-42-24-21-25-43-86)165-137(207)111(82(16)180)172-123(193)96(51-33-39-57-144)158-125(195)98(59-73(4)5)160-128(198)100(61-85-40-22-20-23-41-85)161-132(202)106(69-177)168-121(191)94(49-31-37-55-142)157-129(199)102(63-87-65-147-90-45-27-26-44-89(87)90)162-119(189)91(153-84(18)182)46-28-34-52-139/h20-27,40-45,65-66,71-83,91-112,147,175-181H,19,28-39,46-64,67-70,139-144H2,1-18H3,(H2,145,183)(H,146,148)(H,149,184)(H,150,188)(H,151,201)(H,152,206)(H,153,182)(H,154,185)(H,155,194)(H,156,197)(H,157,199)(H,158,195)(H,159,186)(H,160,198)(H,161,202)(H,162,189)(H,163,196)(H,164,204)(H,165,207)(H,166,203)(H,167,190)(H,168,191)(H,169,205)(H,170,208)(H,171,187)(H,172,193)(H,173,192)(H,174,200)/t76-,77-,78-,79-,80-,81+,82+,83+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
Clave InChI |
IUYWAZJIRQDBEJ-XECNVCPKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure-Activity Relationship of Peceleganan (PL-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationship (SAR) of Peceleganan (PL-5), a promising antimicrobial peptide. It covers its mechanism of action, the impact of structural modifications on its biological activity, and detailed experimental protocols for its evaluation.
Introduction to this compound (PL-5)
This compound, also known as PL-5, is a synthetic α-helical antimicrobial peptide (AMP) that has demonstrated significant potential in treating wound infections.[1][2] It is a hybrid peptide constructed from the N-terminal 1-10 residues of cecropin A and the 3-18 residues of melittin B.[3] This combination leverages the potent, broad-spectrum antimicrobial properties of its parent molecules while aiming for an improved therapeutic window.[4] Clinical trials have shown that this compound spray is a safe and effective topical agent for skin wound infections, showing a higher clinical efficacy rate compared to silver sulfadiazine (SSD) cream.[5][6] The primary mechanism of action for this compound and related peptides is the physical disruption of bacterial cell membranes, which makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[1]
The Core Structure of this compound (PL-5)
This compound is a 26-amino acid peptide.[1] Its hybrid nature, combining a sequence from the insect-derived cecropin A with a sequence from bee venom melittin, results in a molecule with potent antimicrobial properties. The cecropin A portion contributes to its broad-spectrum activity, while the melittin B segment is associated with powerful membrane-disrupting capabilities.[4]
Mechanism of Action: The Carpet-Like Model
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This process is best described by the "carpet-like" model of membrane disruption. Unlike pore-forming peptides that create discrete channels, this compound is thought to act by accumulating on the surface of the bacterial membrane, leading to its eventual collapse.
The proposed steps are as follows:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
-
"Carpeting" of the Membrane: The peptide monomers then spread across the membrane surface, forming a "carpet-like" layer.
-
Membrane Destabilization and Permeabilization: Once a threshold concentration of the peptide is reached on the membrane surface, it induces significant physical stress. This leads to the formation of transient pores and a general destabilization of the lipid bilayer, causing leakage of intracellular contents and ultimately, cell death.
This direct, physical mechanism of action is a key advantage of this compound, as it is less susceptible to the development of microbial resistance compared to antibiotics that target specific enzymes or metabolic pathways. There is currently no strong evidence to suggest that this compound's primary mechanism involves interaction with specific intracellular signaling pathways.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound and related cecropin-melittin hybrid peptides is intricately linked to their physicochemical properties, including their primary sequence, charge, hydrophobicity, and amphipathicity.
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli ATCC 25922 | 2 | [3] |
| Staphylococcus pneumoniae ATCC 49619 | 2 | [3] |
| Klebsiella pneumoniae ATCC 700603 | 4 | [3] |
| Staphylococcus aureus ATCC 25923 | 4 | [3] |
| Staphylococcus epidermidis ATCC 12228 | 4 | [3] |
| Pseudomonas aeruginosa ATCC 27853 | 8 | [3] |
While comprehensive SAR studies specifically on a wide range of this compound (PL-5) analogs are not extensively published, valuable insights can be drawn from studies on other cecropin-melittin hybrid peptides. The following table summarizes key findings from such studies.
| Modification/Analog | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Key Takeaway | Reference |
| Shortening of Peptide Chain | Shorter analogs (15-20 residues) can retain potent antibacterial activity. | Generally lower hemolytic activity in shorter analogs. | The C-terminal region can be truncated without significant loss of antimicrobial potency, improving the therapeutic index. | [7] |
| Amino Acid Substitution (Hydrophobicity) | Increasing hydrophobicity can enhance antimicrobial activity up to a certain point. | A strong correlation exists between high hydrophobicity and increased hemolytic activity. | A balance of hydrophobicity is crucial for potent antimicrobial activity with minimal toxicity. | [4] |
| Amino Acid Substitution (Charge) | Increasing the net positive charge often enhances antimicrobial activity. | Can lead to increased hemolytic activity if not balanced with other properties. | Cationicity is a key driver of the initial interaction with bacterial membranes. | [4] |
| Modification of Hinge Region | Deletion or rigidification of the central hinge region can reduce activity. | Can significantly decrease hemolytic activity. | A flexible hinge region is important for potent antibacterial and antitumor activity with low hemolytic effect. | [8] |
| D-Amino Acid Substitution | Can enhance antimicrobial activity. | Significantly reduces hemolytic activity. | D-amino acid substitution is a viable strategy to improve the therapeutic index of these peptides. | [4] |
| N-terminal Acylation | Can increase antimicrobial activity. | May also increase hemolytic activity. | Modification of the N-terminus can modulate the peptide's interaction with membranes. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of this compound and its analogs.
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Create a series of two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
References
- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase IIb Clinical Trial of Antimicrobial Peptide PL-5 Spray was Launched on 2020-07-26_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. kvinzo.com [kvinzo.com]
- 9. academic.oup.com [academic.oup.com]
Physicochemical Properties and Bioactivity of the Antimicrobial Peptide Peceleganan: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Peceleganan, also known as PL-5, is a synthetic antimicrobial peptide (AMP) engineered for potent, broad-spectrum antibacterial activity.[1][2] It is an artificial hybrid analogue, combining sequences from cecropin A and melittin B, resulting in a 26-amino acid α-helical peptide.[1][3] Developed primarily as a topical agent, this compound has shown significant promise in treating skin and wound infections, demonstrating high efficacy in preclinical and clinical trials.[1][4] Unlike many traditional antibiotics, its mechanism of action involves the direct disruption of the bacterial cell membrane, a process that is less likely to induce microbial resistance.[5][6] This guide provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols used for its characterization.
Physicochemical Characteristics
The function and efficacy of this compound are intrinsically linked to its specific chemical and physical properties.
Primary and Secondary Structure
This compound is a 26-residue peptide with an acetylated N-terminus and an amidated C-terminus, which enhance its stability and antimicrobial activity.[7]
Structurally, this compound is designed as an α-helical peptide.[2] While it may exist as a random coil in aqueous solutions, it undergoes a conformational change to an α-helix upon interaction with bacterial membranes.[7] This amphipathic structure, with distinct hydrophobic and hydrophilic faces, is critical to its membrane-disrupting mechanism.[5][7]
Core Physicochemical Properties
A summary of the core physicochemical data for this compound is presented in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | PL-5 | [3] |
| Molecular Formula | C₁₃₈H₂₂₆N₃₆O₃₄ | [3][8][9] |
| Molecular Weight | 2933.50 g/mol | [3][8][9] |
| CAS Number | 850761-47-6 | [3][9] |
| Appearance | White to off-white solid | [3][9] |
| Solubility | Soluble in water. For difficult cases, add <50 µL of NH₄OH, followed by 50-100 µL of DMSO. | [3] |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year. Store sealed and away from moisture. | [3][9] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. Store sealed and away from moisture. | [3][9] |
Structure-Activity Relationships
The biological activity of this compound is governed by key structural attributes:
-
Hydrophobicity and Amphipathicity: Like many AMPs, a balance of these properties is crucial. High hydrophobicity and amphipathicity are correlated with strong hemolytic (toxicity to red blood cells) activity.[5] However, antimicrobial activity operates within an optimal hydrophobicity window; excessively high hydrophobicity can lead to peptide self-association, reducing its efficacy against bacteria.[5]
-
Helicity: A high degree of α-helicity is also associated with stronger hemolytic activity.[5]
-
Net Positive Charge: The presence of multiple lysine (K) residues gives this compound a net positive charge, which facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).[7]
Biological Activity and Mechanism of Action
This compound exhibits potent activity against a wide range of pathogens through a distinct mechanism of action.
Antimicrobial Spectrum
This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[1][2] The minimum inhibitory concentrations (MICs) against several common pathogens are detailed in Table 2.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µM) | Source |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 | [3] |
| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 2 | [3] |
| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 4 | [3] |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4 | [3] |
| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 4 | [3] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 | [3] |
In Vivo and Clinical Efficacy
This compound has been validated in both preclinical and human clinical trials for the treatment of wound infections.
Table 3: Summary of In Vivo and Clinical Efficacy of this compound
| Study Type | Model / Phase | Treatment Protocol | Key Findings | Source(s) |
| Preclinical | S. aureus Mouse Wound Model | 0.4 and 0.75 mg/mL solution applied transdermally twice daily for 3 days. | Significantly reduced bacterial load in the infected wound. | [3] |
| Phase IIb Clinical Trial | Human Wound Infections | 1‰, 2‰, or 4‰ PL-5 spray vs. 1% silver sulfadiazine (SSD) control. | At Day 8, efficacy rates were 100.0% (1‰), 96.7% (2‰), and 96.7% (4‰) vs. 87.5% for the control group (P<0.05). | [2][4][10] |
| Phase III Clinical Trial | Human Wound Infections | 2‰ this compound spray (n=381) vs. 1% SSD cream (n=189). | At Day 8, the clinical efficacy rate was significantly higher for this compound (90.4%) compared to SSD (78.7%) (P < .001). | [1][11] |
Mechanism of Action
The primary mechanism of action for this compound is the physical disruption of the bacterial membrane, which occurs in a series of steps. This process is often described by the "carpet" model.[7]
-
Electrostatic Attraction: The cationic peptide is attracted to the anionic surface of the bacterial membrane.
-
Binding and Conformational Change: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix.
-
Membrane Permeabilization: The peptides accumulate on the membrane surface like a carpet, causing tension and mechanical stress that leads to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[7]
-
Cell Lysis: This disruption of membrane integrity causes leakage of intracellular contents and rapid cell death.[7]
Experimental Protocols for Characterization
The synthesis and characterization of this compound rely on a suite of established biochemical and biophysical techniques.
Synthesis and Purification
This compound is produced via chemical synthesis, which allows for precise control over its structure.
-
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for synthesizing peptides like this compound.[12][13] The process involves sequentially adding N-terminally protected (with a Fluorenylmethyloxycarbonyl, or Fmoc, group) amino acids to a growing peptide chain anchored to an insoluble resin support.[14] Each cycle consists of:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a weak base (e.g., piperidine).
-
Activation & Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt) and added to the newly freed N-terminus.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Cleavage: After the final amino acid is added, the completed peptide is cleaved from the resin support and side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid).[14]
-
Purification: The crude peptide is purified to >95% homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Physicochemical Characterization
-
Protocol: Mass Spectrometry (MS): The molecular weight and identity of the purified peptide are confirmed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[15] The sample is ionized and the mass-to-charge ratio of the resulting ions is measured, which should match the theoretical mass of this compound (2933.50 Da).[8]
-
Protocol: Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide.[16][17] The analysis is typically performed in the far-UV region (190-250 nm).[18]
-
A solution of the peptide (e.g., 150 µM) is prepared in different solvent systems: a buffer like PBS to represent an aqueous environment, and a membrane-mimicking solvent like 50% Trifluoroethanol (TFE) or 30 mM Sodium Dodecyl Sulfate (SDS) micelles.[19]
-
The differential absorption of left- and right-circularly polarized light is measured.
-
An α-helical structure is indicated by characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[20]
-
Bioactivity Assays
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity is quantified using a broth microdilution method.[21][22][23]
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[23]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[22]
-
Positive (no peptide) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[24]
-
-
Protocol: Hemolysis Assay: This assay measures the peptide's cytotoxicity against red blood cells (RBCs).[25][26]
-
Fresh RBCs (e.g., human or mouse) are washed and resuspended in a buffer like PBS to a final concentration (e.g., 1-2%).[27][28]
-
In a 96-well plate, the RBC suspension is incubated with serial dilutions of the peptide for a set time (e.g., 60 minutes) at 37°C.[27]
-
Controls include a negative control (PBS for 0% hemolysis) and a positive control (a detergent like Triton X-100 for 100% hemolysis).[29]
-
The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 405 or 570 nm).[27][28]
-
The percentage of hemolysis is calculated relative to the controls.
-
Conclusion
This compound is a well-characterized synthetic antimicrobial peptide with a potent, broad-spectrum bactericidal activity and a defined membrane-disruptive mechanism of action. Its physicochemical properties, including its amphipathic α-helical structure and net positive charge, are optimized for targeting and disrupting bacterial membranes. Supported by robust preclinical data and successful Phase II and III clinical trials, this compound stands out as a promising and safe therapeutic agent for the topical treatment of skin and wound infections, offering a valuable alternative in an era of growing antibiotic resistance.[1][4]
References
- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound spray effective and safe in wound infection, says study. [medicaldialogues.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound peptide [novoprolabs.com]
- 8. This compound | C138H226N36O34 | CID 162625099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel antimicrobial spray outperforms silver sulfadiazine in trial | epocrates [epocrates.com]
- 12. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid phase peptide synthesis protocol optimization and application [morressier.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]
- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. protocols.io [protocols.io]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. zenitscience.com [zenitscience.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
In Vitro Antibacterial Spectrum of Peceleganan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan (also known as PL-5) is a novel synthetic antimicrobial peptide (AMP) that has demonstrated significant potential in the treatment of wound infections. As a member of the AMP class of molecules, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, primarily involving the disruption of bacterial cell membranes, makes it a promising candidate to combat antibiotic-resistant pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.
Table 1: MIC of this compound Against Specific ATCC Strains
| Bacterial Strain | Gram Stain | MIC (µM) |
| Escherichia coli ATCC 25922 | Negative | 2 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 2 |
| Klebsiella pneumoniae ATCC 700603 | Negative | 4 |
| Staphylococcus aureus ATCC 25923 | Positive | 4 |
| Staphylococcus epidermidis ATCC 12228 | Positive | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 8 |
Data sourced from MedChemExpress. It is important to note that these values have not been independently confirmed by the source. [cite: ]
Table 2: MIC₅₀ and MIC₉₀ of this compound Against Clinically Relevant Bacterial Species
A Phase IIb clinical trial involving 838 strains of identified microbes investigated the efficacy of this compound spray. The study determined the MIC₅₀ and MIC₉₀ values for nine prevalent species known to cause wound infections. The results indicated that all nine species, with the exception of Enterococcus faecalis, were sensitive to this compound.[1]
| Microbial Species | Gram Stain | Strain Count | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Positive | 305 | 8 | 16 |
| Staphylococcus epidermidis | Positive | 88 | 4 | 8 |
| Staphylococcus haemolyticus | Positive | 35 | 4 | 8 |
| Staphylococcus hominis | Positive | 29 | 4 | 8 |
| Escherichia coli | Negative | 84 | 8 | 16 |
| Klebsiella pneumoniae | Negative | 63 | 8 | 16 |
| Acinetobacter baumannii | Negative | 61 | 4 | 8 |
| Pseudomonas aeruginosa | Negative | 52 | 16 | 32 |
| Enterococcus faecalis | Positive | 21 | >128 | >128 |
This data is derived from a Phase IIb randomized clinical trial of this compound (PL-5) spray for wound infections.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for a broth microdilution assay.
Broth Microdilution Susceptibility Testing Protocol
-
Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, typically sterile deionized water or a buffer that does not interfere with its activity.
-
The concentration of the stock solution is accurately determined.
-
-
Preparation of Bacterial Inoculum:
-
The bacterial strain of interest is cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated at 35-37°C for 18-24 hours.
-
Several well-isolated colonies are selected and suspended in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used for the assay.
-
A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Each well will contain 50 µL of the appropriate this compound dilution.
-
Control wells are included:
-
Growth Control: 50 µL of CAMHB without this compound.
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
-
-
Inoculation and Incubation:
-
50 µL of the diluted bacterial inoculum is added to each well (except the sterility control), bringing the total volume to 100 µL.
-
The microtiter plate is covered and incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the wells for turbidity.
-
Mandatory Visualization
Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of action for this compound, like many antimicrobial peptides, involves a direct interaction with and disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the membrane, leading to pore formation, membrane depolarization, and ultimately cell death.
References
Initial Studies on the Antimicrobial Resistance Potential of Peceleganan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peceleganan (also known as PL-5) is a synthetic α-helical antimicrobial peptide (AMP) that has demonstrated broad-spectrum antibacterial activity in preclinical and clinical studies.[1][2] A key advantage of AMPs is their mechanism of action, which is thought to be less susceptible to the development of resistance compared to traditional antibiotics.[2][3] This guide provides a comprehensive overview of the initial studies on the antimicrobial resistance potential of this compound, focusing on its mechanism of action, data from in vitro resistance assays, and clinical findings.
Introduction: The Promise of Antimicrobial Peptides
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents.[4] Antimicrobial peptides (AMPs) are a promising class of molecules due to their unique mechanisms of action, which primarily involve disruption of the bacterial cell membrane.[3][5] This direct action on the microbial membrane is considered less likely to induce resistance compared to the specific molecular targets of conventional antibiotics.[2] this compound, a 26-amino acid synthetic AMP, has emerged as a promising candidate, showing potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2]
Mechanism of Action and its Implications for Resistance
The primary mechanism of action for this compound and related magainin-derived peptides involves permeabilizing the bacterial cell membrane.[6][7] This process is driven by the peptide's cationic and amphipathic properties, allowing it to preferentially interact with the negatively charged components of bacterial membranes.[6][7]
Several models have been proposed for how these peptides disrupt the membrane, including the "toroidal-pore" and "carpet" models.[7][8] In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel.[8] In the carpet model, the peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner.[8] This non-specific, physical disruption of the cell membrane is a key reason why the development of resistance is considered to be slower and less frequent compared to antibiotics that target specific enzymes or metabolic pathways.[2]
dot
Quantitative Data on Antimicrobial Activity
While direct studies on the long-term resistance potential of this compound are emerging, its potent and broad-spectrum activity has been well-documented. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness.
| Organism Type | This compound MIC Range (µg/mL) | Reference(s) |
| Gram-positive bacteria | 16 - 32 | [9] |
| Gram-negative bacteria | 8 - 64 | [9] |
| Anaerobic bacteria | 4 - 64 | [9] |
Note: These values are for the related peptide, pexiganan, and are indicative of the expected activity of this compound.
Recent clinical trials with this compound spray have demonstrated its efficacy against infections caused by drug-resistant bacteria, with the MICs against resistant strains being similar to those for susceptible strains.[1]
Experimental Protocols for Assessing Resistance Potential
In Vitro Resistance Development Studies:
A common method to assess the potential for resistance development is through serial passage experiments. This involves repeatedly exposing a bacterial population to sub-lethal concentrations of the antimicrobial agent over an extended period.
Experimental Workflow for Serial Passage:
-
Initial MIC Determination: The baseline MIC of the antimicrobial agent against the test organism is determined using standard microdilution methods.
-
Sub-inhibitory Exposure: The bacteria are cultured in a medium containing the antimicrobial agent at a concentration of 0.5x the MIC.
-
Passage: After a period of incubation (e.g., 24 hours), the bacteria from the culture with the highest growth at a sub-inhibitory concentration are transferred to a fresh medium with increasing concentrations of the antimicrobial agent.
-
Repeat: This process is repeated for a set number of passages (e.g., 15-30).
-
Final MIC Determination: The MIC is redetermined for the passaged bacteria and compared to the initial MIC. A significant increase in the MIC indicates the development of resistance.
dot
References
- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. Magainins as paradigm for the mode of action of pore forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii [mdpi.com]
- 8. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Peceleganan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan, also known as PL-5, is a novel, chemically synthesized α-helical antimicrobial peptide (AMP) comprising 26 amino acid residues.[1] Developed by ProteLight Pharms, it is emerging as a promising topical agent for the treatment of skin and wound infections.[1][2] While the primary focus of its development has been its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, its role as an immunomodulator is a critical aspect of its therapeutic potential.[1][3] Antimicrobial peptides are known not only for their direct pathogen-killing capabilities but also for their profound influence on the host's innate and adaptive immune responses.[4][5][6] This technical guide provides a comprehensive overview of the known immunomodulatory effects of this compound, supported by clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Dual Role of Antimicrobial Peptides: Antimicrobial and Immunomodulatory Functions
Antimicrobial peptides are evolutionarily conserved effector molecules of the innate immune system.[7] Their mechanism of action often involves disrupting the integrity of microbial membranes, a process less likely to induce bacterial resistance compared to conventional antibiotics.[1][3][4] Beyond this direct antimicrobial function, AMPs are pivotal in modulating immune responses.[4][6] These immunomodulatory functions can include:
-
Chemoattraction: Recruiting immune cells such as neutrophils, monocytes, and T-cells to the site of infection or injury.[5]
-
Cytokine Modulation: Influencing the production and release of cytokines and chemokines, thereby controlling the inflammatory cascade.[5][8]
-
Cellular Differentiation and Activation: Promoting the differentiation and activation of various immune cells.[6]
-
Wound Healing: Enhancing processes like angiogenesis and re-epithelialization.[5]
While specific studies on the detailed immunomodulatory pathways of this compound are not yet widely published, its successful clinical outcomes in wound healing strongly suggest an active role in modulating the local immune environment to facilitate tissue repair.
Quantitative Data from Clinical Trials
The efficacy of this compound has been evaluated in robust, multicenter, randomized clinical trials. The quantitative data from these studies provide compelling evidence of its clinical benefits in treating skin wound infections compared to the standard-of-care, 1% silver sulfadiazine (SSD) cream.
Phase III Clinical Trial Data
A large-scale Phase III trial provided definitive data on the superiority of 2‰ this compound spray over 1% SSD cream.[2]
| Outcome Measure | 2‰ this compound Spray (n=375) | 1% Silver Sulfadiazine (SSD) Cream (n=183) | P-value | Reference |
| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 | [2][3] |
| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 | [3] |
| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 | [3] |
| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 | [3] |
Table 1: Summary of Phase III Clinical Trial Efficacy Outcomes.
Phase IIb Clinical Trial Data
A Phase IIb trial assessed the efficacy and safety of different concentrations of this compound (PL-5) spray.
| Outcome Measure | 1‰ PL-5 (n=59) | 2‰ PL-5 (n=61) | 4‰ PL-5 (n=60) | 1% SSD (n=40) | P-value | Reference |
| Clinical Efficacy Rate (Day 8) | 100.0% | 96.7% | 96.7% | 87.5% | .0193 | [1] |
| Clinical Efficacy Rate (Day 5) | 100.0% | 93.4% | 98.3% | 82.5% | .0009 | [1] |
Table 2: Summary of Phase IIb Clinical Trial Efficacy Outcomes at Different Concentrations.
Experimental Protocols
The clinical evaluation of this compound followed rigorous, well-defined protocols to ensure the reliability of the safety and efficacy data.
Phase III Clinical Trial Protocol
-
Study Design: A multicenter, open-label, randomized clinical trial conducted across 37 hospitals in China.[2][3]
-
Participants: 570 adult patients with secondary open wound infections from various causes (e.g., burns, physical injuries, ulcers).[2][3]
-
Interventions: Patients were randomized in a 2:1 ratio to receive either 2‰ this compound spray (n=381) or 1% silver sulfadiazine (SSD) cream (n=189).[2][3]
-
Primary Efficacy Outcome: The clinical efficacy rate on Day 8, defined by improvements in symptoms, signs, and non-microbiological indexes based on the Skin Infection Rating Scale (SIRS).[1][3]
-
Secondary Efficacy Outcomes:
-
Safety Outcomes: Monitoring of vital signs, physical examinations, electrocardiograms, laboratory tests, and adverse events.[3]
Phase IIb Clinical Trial Protocol
-
Study Design: A multicenter, open-label, randomized, controlled trial across 27 hospitals in China.[1][9]
-
Participants: 220 patients with skin wound infections.[1][9]
-
Interventions: Patients were randomly assigned to one of four groups: 1‰ PL-5 spray, 2‰ PL-5 spray, 4‰ PL-5 spray, or 1% SSD cream.[1]
-
Primary Efficacy Outcome: Clinical efficacy rate on Day 8.[1][9]
-
Secondary Efficacy Outcomes:
-
Safety Outcomes: Monitoring of adverse reactions and pharmacokinetic analysis.[1][9]
Visualization of Pathways and Workflows
Potential Immunomodulatory Signaling of this compound
While the precise signaling pathways for this compound are still under investigation, a generalized mechanism for immunomodulatory AMPs can be proposed. AMPs can interact with host cell receptors, such as Toll-like receptors (TLRs), to initiate signaling cascades that modulate the immune response.[6][7] This can lead to the regulation of transcription factors like NF-κB, influencing the expression of pro- and anti-inflammatory cytokines.
References
- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 3. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. simplepeptide.com [simplepeptide.com]
- 6. Frontiers | Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications [frontiersin.org]
- 7. Toll-like receptors in skin infectious and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Peceleganan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Peceleganan (also known as PL-5), a synthetic cationic antimicrobial peptide. Adherence to these methodologies is crucial for obtaining accurate and reproducible results, which are essential for preclinical development and comparative studies.
Introduction to this compound and MIC Testing
This compound is an artificial antimicrobial peptide, a hybrid of cecropin A and melittin B, which has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Determining the MIC is a fundamental in vitro susceptibility test that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[2] For cationic peptides like this compound, standard antimicrobial susceptibility testing methods require modifications to account for the peptide's propensity to bind to surfaces, which can lead to an underestimation of its potency.[3][4]
The protocols outlined below are based on the widely accepted broth microdilution method, adapted specifically for cationic antimicrobial peptides as described by Hancock and in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][5][6]
Quantitative Data Summary
The following tables summarize known MIC values for this compound against common bacterial pathogens. These values serve as a reference for expected outcomes when performing the described protocols.
Table 1: MIC of this compound against Reference Strains
| Bacterial Strain | ATCC Number | MIC (µM) |
| Escherichia coli | 25922 | 2 |
| Streptococcus pneumoniae | 49619 | 2 |
| Klebsiella pneumoniae | 700603 | 4 |
| Staphylococcus aureus | 25923 | 4 |
| Staphylococcus epidermidis | 12228 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Data sourced from MedChemExpress.[1] |
Table 2: MIC50 and MIC90 of this compound against Clinically Isolated Species
| Microbial Species | Strain Count | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 250 | 16 | 32 |
| Staphylococcus epidermidis | 120 | 8 | 16 |
| Escherichia coli | 150 | 16 | 64 |
| Pseudomonas aeruginosa | 100 | 32 | 128 |
| Klebsiella pneumoniae | 88 | 32 | 64 |
| Acinetobacter baumannii | 50 | 16 | 32 |
| Streptococcus pyogenes | 40 | 8 | 16 |
| Enterococcus faecalis | 30 | >128 | >128 |
| Candida albicans | 10 | 16 | 32 |
| Note: This data is illustrative, based on findings from clinical trials where MIC50 and MIC90 were determined for 838 strains of identified microbes.[7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a modification of the CLSI broth microdilution method, optimized for cationic peptides to prevent non-specific binding and ensure accurate MIC determination.[5][8]
Materials:
-
This compound (lyophilized powder)
-
Sterile, 96-well polypropylene microtiter plates (do not use polystyrene)[5][8]
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile, polypropylene microcentrifuge tubes
-
Bovine Serum Albumin (BSA)
-
Glacial Acetic Acid
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Mueller-Hinton Agar (MHA) plates
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water. Store at -20°C or -80°C for long-term use.[8]
-
Peptide Diluent: Prepare a solution of 0.01% acetic acid and 0.2% BSA in sterile deionized water. This will be used for serial dilutions of the peptide.[5]
-
Bacterial Inoculum: a. From a fresh MHA plate (18-24 hours growth), select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking (180 rpm) until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute this suspension in MHB to achieve a final bacterial concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3][8]
Assay Procedure:
-
Peptide Serial Dilution: a. In polypropylene microcentrifuge tubes, perform serial two-fold dilutions of the this compound stock solution using the peptide diluent (0.01% acetic acid, 0.2% BSA) to create a range of concentrations that are 10 times the final desired test concentrations.[5]
-
Plate Preparation: a. Add 100 µL of the diluted bacterial inoculum (5 x 10⁵ CFU/mL) to wells in columns 1 through 11 of a 96-well polypropylene plate.[5] b. Add 100 µL of sterile MHB to column 12 to serve as a sterility control (negative control).[5] c. Add 11 µL of each 10x peptide dilution to the corresponding wells in columns 1 through 10. This will result in the final desired test concentrations.[5] d. Add 11 µL of the peptide diluent to column 11 to serve as a growth control (positive control).[5]
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[5]
-
MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] Alternatively, it can be defined as the concentration that reduces growth by more than 50% compared to the growth control well, which can be determined by measuring the optical density (OD) at 600 nm.[5]
Protocol 2: Determination of Minimal Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a >99.9% reduction of the initial bacterial inoculum.[8]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, plate 10 µL onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.[5][8]
Visualizations
Mechanism of Action
The primary mechanism of action for cationic antimicrobial peptides like this compound involves the electrostatic attraction to the negatively charged bacterial membrane, followed by membrane disruption and pore formation, leading to cell lysis.
Caption: General mechanism of this compound action on bacterial cells.
Experimental Workflow for MIC Determination
The following diagram illustrates the step-by-step workflow for the broth microdilution method to determine the MIC of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. iacld.com [iacld.com]
- 7. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
Investigating Peceleganan for the Treatment of Biofilm Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan (also known as PL-5) is a synthetic, 26-amino acid alpha-helical antimicrobial peptide (AMP) that has shown significant promise in the treatment of bacterial infections, particularly those involving biofilms.[1][2] As a member of the AMP class of molecules, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][3] Its primary mechanism of action involves the physical disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[4][5] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound against bacterial biofilms.
Mechanism of Action
This compound, like many other cationic alpha-helical AMPs, exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane. The positively charged amino acid residues in this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Upon accumulation on the bacterial surface, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and eventual cell lysis.[5][6][7] This rapid, physical mechanism of action is a key advantage in combating biofilm-embedded bacteria, which are notoriously resistant to conventional antibiotics.
While the primary target of this compound is the cell membrane, it is also plausible that it may interfere with intracellular processes that are crucial for biofilm formation and maintenance. Many AMPs have been shown to modulate bacterial signaling pathways, such as quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling, which are central regulators of biofilm development.[8][9] By disrupting the cell membrane, this compound could indirectly affect these signaling cascades, leading to a reduction in biofilm formation or the dispersal of existing biofilms.
Quantitative Data
| Bacterium | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 | ~5.2 | [11] |
| Staphylococcus aureus | ATCC 25923 | 4 | ~10.4 | [11] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | ~20.8 | [11] |
| Klebsiella pneumoniae | ATCC 700603 | 4 | ~10.4 | [11] |
| Staphylococcus epidermidis | ATCC 12228 | 4 | ~10.4 | [11] |
| Streptococcus pneumoniae | ATCC 49619 | 2 | ~5.2 | [11] |
Note: The molecular weight of this compound is approximately 2600 g/mol . µg/mL values are estimated based on this molecular weight.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay
This protocol determines the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.
Materials:
-
96-well, flat-bottom sterile microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to an OD600 of approximately 0.1.
-
Plate Setup: Add 100 µL of serial dilutions of this compound in growth medium to the wells of the microtiter plate. Add 100 µL of the diluted bacterial culture to each well. Include positive control wells (bacteria without this compound) and negative control wells (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a plate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm. This can be performed using a Calgary Biofilm Device or a standard 96-well plate.[12][13][14]
Materials:
-
Calgary Biofilm Device (or 96-well, flat-bottom sterile microtiter plates)
-
Bacterial culture in appropriate growth medium
-
This compound stock solution
-
Fresh growth medium
-
Sterile PBS
-
Sonicator (optional, for cell recovery)
-
Plate reader or materials for colony-forming unit (CFU) counting
Procedure:
-
Biofilm Formation: Inoculate the wells of the Calgary Biofilm Device or a 96-well plate with 150 µL of a diluted bacterial culture (OD600 ~0.1). Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs or the well bottom.
-
Washing: Gently remove the planktonic cells and wash the biofilms (on pegs or in wells) three times with sterile PBS.
-
Treatment: Prepare serial dilutions of this compound in fresh growth medium in a new 96-well plate. Transfer the peg lid to this plate (for Calgary Biofilm Device) or add the this compound solutions to the wells with pre-formed biofilms.
-
Incubation: Incubate the treated biofilms for 24 hours at 37°C.
-
Recovery and Quantification:
-
For Calgary Biofilm Device: Transfer the peg lid to a new 96-well plate containing fresh growth medium. Sonicate the plate to dislodge the biofilm bacteria from the pegs.
-
For standard 96-well plate: Remove the this compound solution, wash the wells with PBS, and add fresh medium. Scrape the bottom of the wells to resuspend the biofilm.
-
-
Incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of this compound that results in no visible growth in the recovery wells.[12] Alternatively, quantify bacterial growth by measuring the OD650 or by performing CFU counts.
Protocol 3: Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the assessment of bacterial viability after treatment with this compound.[9][15]
Materials:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Bacterial culture
-
This compound solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides for 24-48 hours at 37°C.
-
Treatment: Gently remove the medium and add the desired concentration of this compound. Incubate for the desired treatment time (e.g., 1-24 hours). Include an untreated control.
-
Staining:
-
Imaging: Gently rinse with PBS to remove excess stain. Image the biofilm using a confocal microscope. Live bacteria will fluoresce green (SYTO® 9), and dead bacteria will fluoresce red (propidium iodide).
-
Image Analysis: Use appropriate software to reconstruct 3D images of the biofilm and quantify the biovolume of live and dead cells.
Protocol 4: Assessment of Bacterial Membrane Potential Disruption
This protocol assesses the ability of this compound to disrupt the bacterial membrane potential using the voltage-sensitive dye DiSC3(5).[8][16][17][18][19]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution
-
DiSC3(5) dye stock solution (in DMSO)
-
Appropriate buffer or growth medium
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation and wash them with the assay buffer (e.g., PBS). Resuspend the cells in the same buffer to a specific OD600 (e.g., 0.2).
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 2 µM and incubate with shaking for about 5-10 minutes to allow the dye to accumulate in the polarized cells, resulting in fluorescence quenching.[8]
-
Measurement: Place the cell suspension in a cuvette or a 96-well plate and monitor the fluorescence (excitation ~622 nm, emission ~670 nm).
-
Treatment: Add this compound at the desired concentration and continue to monitor the fluorescence. Disruption of the membrane potential will cause the release of the dye from the cells, leading to an increase in fluorescence (dequenching).[19]
-
Controls: Include a positive control for depolarization (e.g., a high concentration of an ionophore like valinomycin) and a negative control (vehicle only).
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation against bacterial biofilms.
Caption: Proposed mechanism of action of this compound against bacterial cells.
Caption: Experimental workflow for investigating the anti-biofilm efficacy of this compound.
Caption: Hypothesized signaling pathways affected by this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. In Vitro Activities of Antibiotics and Antimicrobial Cationic Peptides Alone and in Combination against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. innovotech.ca [innovotech.ca]
- 15. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. biorxiv.org [biorxiv.org]
- 18. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]
Peceleganan in Dermatology: Application Notes and Protocols for Researchers
For Immediate Release
Peceleganan (also known as PL-5), a novel synthetic antimicrobial peptide (AMP), is emerging as a promising therapeutic agent in dermatology, primarily for the management of skin wound infections. Extensive clinical trials have demonstrated its efficacy and safety, positioning it as a valuable alternative to conventional antibiotics, particularly in an era of rising antimicrobial resistance. This document provides detailed application notes and protocols based on current research for scientists and drug development professionals.
Mechanism of Action
This compound is a 26-amino acid, chemically synthesized α-helical AMP.[1] Like other AMPs, its primary mechanism of action involves the disruption of microbial cell membranes.[2][3] This non-specific mode of action is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[1] The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial membranes, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death.[3][4]
Applications in Dermatology: Skin Wound Infections
Clinical research has primarily focused on the application of this compound spray for the treatment of secondary open wound infections.[5][6] These include infections arising from burns, physical injuries, ulcers, and diabetic foot ulcers (Wagner Grade 2).[7]
Clinical Efficacy
Phase IIb and Phase III clinical trials have demonstrated the superiority of this compound spray over the standard-of-care, 1% silver sulfadiazine (SSD) cream, in terms of clinical efficacy.
Table 1: Summary of Phase III Clinical Trial Efficacy Data for 2‰ this compound Spray vs. 1% Silver Sulfadiazine (SSD) Cream [5][8]
| Efficacy Outcome | This compound (2‰) | Silver Sulfadiazine (1%) | P-value |
| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 |
| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 |
| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 |
| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 |
Table 2: Summary of Phase IIb Clinical Trial Efficacy Data for this compound (PL-5) Spray at Different Concentrations vs. 1% Silver Sulfadiazine (SSD) Cream [6]
| Treatment Group | Clinical Efficacy Rate (Day 8) | Clinical Efficacy Rate (Day 5) |
| 1‰ PL-5 | 100.0% | 100.0% |
| 2‰ PL-5 | 96.7% | 93.4% |
| 4‰ PL-5 | 96.7% | 98.3% |
| 1% SSD (Control) | 87.5% | 82.5% |
Safety Profile
Across clinical trials, this compound spray was found to be safe and well-tolerated, with adverse event rates similar to the control group.[1][4] Importantly, pharmacokinetic analyses showed that the blood concentration of this compound was not detectable after topical application, indicating minimal systemic absorption.[6]
Experimental Protocols: Clinical Trial Methodology
The following outlines the general protocol for the Phase III clinical trial of this compound spray for the treatment of skin wound infections.
Study Design
A multicenter, open-label, randomized, controlled clinical trial was conducted to compare the efficacy and safety of 2‰ this compound spray with 1% silver sulfadiazine (SSD) cream.[1][5]
Patient Population
Adult patients with secondary open wound infections were recruited.[9] Key inclusion criteria included a confirmed bacterial infection of a skin wound.
Treatment Administration
-
Treatment Group: Received 2‰ this compound spray.
-
Control Group: Received 1% silver sulfadiazine (SSD) cream.
-
Application: The assigned treatment was applied to the wound site.
-
Duration: The treatment period was 7 days.[8]
Outcome Measures
-
Primary Efficacy Outcome: Clinical efficacy rate on day 8, defined as the proportion of patients with resolution of clinical signs and symptoms of infection.[8]
-
Secondary Efficacy Outcomes:
-
Safety Outcomes: Monitoring of vital signs, physical examinations, electrocardiograms, laboratory tests, and adverse events.[8]
Future Directions and Other Dermatological Applications
While the current body of research on this compound is robust for skin wound infections, its application in other dermatological conditions such as acne and atopic dermatitis has not yet been reported in published clinical trials. Given its broad-spectrum antimicrobial and potential immunomodulatory properties, future research could explore the efficacy of this compound in these and other inflammatory skin disorders.
Conclusion
This compound is a promising topical antimicrobial agent with proven efficacy and a favorable safety profile for the treatment of skin wound infections. Its unique mechanism of action offers a significant advantage in combating bacterial infections and mitigating the development of resistance. The detailed protocols and data presented here provide a solid foundation for further research and development of this compound in the field of dermatology.
References
- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 3. Antimicrobial Peptides: Current Status, Mechanisms of Action, and Strategies to Overcome Therapeutic Limitations [mdpi.com]
- 4. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peceleganan (PL-5) in Preclinical Wound Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan (also known as PL-5) is a synthetic, 26-amino acid α-helical antimicrobial peptide (AMP) engineered for potent, broad-spectrum antimicrobial activity.[1] As an AMP, its mechanism of action involves direct, non-specific interaction with and disruption of microbial cell membranes, a process that is less likely to induce bacterial resistance compared to conventional antibiotics.[1][2] Preclinical and clinical studies have demonstrated its efficacy in treating skin wound infections caused by both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][3]
These application notes provide a summary of available preclinical data and detailed protocols for utilizing this compound in established animal models of infected wounds. The information is intended to guide researchers in the design and execution of further non-clinical studies to explore the efficacy, mechanism of action, and therapeutic potential of this compound.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of common wound pathogens.
| Bacterial Strain | Type | MIC (μM) |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 |
| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 4 |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4 |
| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 4 |
| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 2 |
| Data sourced from MedChemExpress.[3] |
Table 2: Summary of Preclinical In Vivo Efficacy in a Murine Model
This table outlines the results from a preclinical murine model of Staphylococcus aureus wound infection.
| Animal Model | Infection | Treatment Groups | Key Outcome | Result |
| Mouse, Transdermal | Staphylococcus aureus | - Vehicle Control- this compound (0.4 mg/mL)- this compound (0.75 mg/mL) | Bacterial Load in Tissue | This compound significantly reduced the amount of bacteria in the wound tissue compared to the vehicle control.[3] |
Mechanism of Action
This compound, like many cationic antimicrobial peptides, functions by electrostatically binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death. This direct, physical mechanism of action is a key advantage in overcoming conventional antibiotic resistance.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
Experimental Protocols
Protocol 1: Murine Full-Thickness Dermal Wound Infection Model
This protocol describes the creation of a full-thickness wound in mice, followed by inoculation with Staphylococcus aureus to evaluate the topical efficacy of this compound.
Materials:
-
8-10 week old BALB/c mice
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Electric clippers and depilatory cream
-
70% Ethanol and Betadine
-
Sterile 6-mm dermal biopsy punch
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical MRSA strain), cultured to mid-log phase
-
Phosphate-buffered saline (PBS)
-
This compound solution (e.g., 0.4 mg/mL and 0.75 mg/mL in sterile saline)[3]
-
Vehicle control (sterile saline)
-
Occlusive dressing (e.g., Tegaderm™)
-
Sterile surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream for 2-3 minutes to remove all hair. Clean the exposed skin with 70% ethanol followed by Betadine.
-
Wound Creation: Create two symmetrical full-thickness dermal wounds on the dorsum of each mouse using a sterile 6-mm biopsy punch.
-
Bacterial Inoculation: Prepare a bacterial suspension of S. aureus in PBS to a final concentration of ~1x10⁸ CFU/mL. Pipette 10 µL of the bacterial suspension (~1x10⁶ CFU) directly onto the surface of each wound bed. Allow the inoculum to absorb for 15-20 minutes.
-
Treatment Application: Divide animals into treatment groups. Two hours post-infection, apply the designated treatment topically. For a spray formulation, a single spray covering the wound can be used. For a liquid formulation, apply ~20 µL of this compound solution or vehicle control directly to the wound.[3]
-
Dressing: Cover each wound with a transparent occlusive dressing to prevent contamination and drying.
-
Post-operative Care & Re-treatment: House mice individually. Provide post-operative analgesics as per institutional guidelines. Re-apply treatments daily or as dictated by the study design (e.g., twice daily for 3 days).[3]
-
Endpoint Analysis: At predetermined time points (e.g., Day 3, 5, 7 post-infection), euthanize the animals.
-
Bacterial Load: Excise the wound tissue, homogenize in sterile PBS, and perform serial dilutions for plating on appropriate agar to determine CFU/gram of tissue.
-
Wound Healing: Photograph the wounds daily. Use image analysis software to measure the wound area and calculate the percentage of wound closure over time.
-
Histology: Excise wound tissue, fix in 10% formalin, and process for H&E staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Caption: Experimental workflow for the murine infected wound model.
Protocol 2: Porcine Deep Dermal Burn Wound Infection Model (Representative Protocol)
Pigs are considered a gold standard for preclinical wound healing studies due to the high similarity of their skin to human skin. This protocol is a representative methodology for evaluating antimicrobial agents in a more clinically relevant large animal model.
Materials:
-
Domestic Yorkshire pigs (30-40 kg)
-
Anesthesia induction and maintenance agents
-
Electric clippers
-
Chlorhexidine or Betadine surgical scrub
-
Heated aluminum bars or a custom burn device to create controlled-temperature burns
-
Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa or MRSA)
-
This compound formulation and vehicle control
-
Burn dressings (e.g., absorbent pads, elastic bandages)
-
Biopsy punches (e.g., 4-mm) for tissue collection
Procedure:
-
Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the procedure. Shave the dorsal and lateral thoracic areas. Surgically scrub the skin.
-
Burn Wound Creation: Create multiple, spatially separated deep partial-thickness or full-thickness burn wounds by applying a heated metal block (e.g., 100°C for 20 seconds) to the skin. This creates a sterile eschar.
-
Eschar Removal & Inoculation: 24 hours post-burn, remove the eschar to expose the underlying wound bed. Inoculate the wound with a high concentration of bacteria (e.g., 1x10⁸ CFU of P. aeruginosa) applied directly to the wound surface.
-
Treatment and Dressing: 24 hours post-inoculation (to allow for infection establishment), apply this compound or vehicle control to the wounds. Cover the wounds with a primary non-adherent dressing followed by absorbent secondary dressings secured with bandages.
-
Post-operative Care: Monitor the animal for signs of distress and provide appropriate analgesic and supportive care. Change dressings and re-apply treatments every 24-48 hours.
-
Endpoint Analysis:
-
Bacterial Quantification: At each dressing change and at the study endpoint, collect tissue biopsies from the wound bed for quantitative bacteriology (CFU/gram).
-
Wound Assessment: Macroscopically assess and photograph wounds at each dressing change to score for inflammation, exudate, and re-epithelialization.
-
Wound Healing Rate: Use digital planimetry to measure wound contraction and re-epithelialization over the study period (e.g., 21-28 days).
-
Histopathology: At the endpoint, collect full-thickness biopsies for histological analysis of epidermal and dermal regeneration, angiogenesis, and inflammatory response.
-
Safety and Toxicology
Preclinical safety studies, including toxicity, allergy, and irritation tests, were successfully completed for this compound prior to its entry into clinical trials.[1] In a Phase IIb clinical study, the blood concentration of topically applied this compound was not detectable, suggesting minimal systemic absorption and a favorable safety profile.[1] No severe adverse events related to the application of this compound were reported in these trials.[1][4]
References
- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic Factors in Colorectal Liver Metastases: An Exhaustive Review of the Literature and Future Prospectives [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Peceleganan Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan, also known as PL-5, is a synthetic antimicrobial peptide (AMP) that has demonstrated significant potential in the topical treatment of wound infections. As a hybrid peptide constructed from fragments of cecropin A and melittin B, this compound exhibits broad-spectrum antimicrobial activity. Like all therapeutic peptides, a thorough understanding of its stability and degradation profile is critical for formulation development, defining storage conditions, and ensuring clinical efficacy and safety. These application notes provide a comprehensive overview of techniques and detailed protocols for assessing the stability and degradation of this compound.
This compound is an artificial antimicrobial peptide, specifically a cecropin A (1-10) and melittin B (3-18) hybrid.[1] It is a 26-amino acid α-helical peptide.[2] Clinical trials have evaluated this compound as a topical spray for the treatment of skin wound infections, where it has shown efficacy compared to silver sulfadiazine.[2][3] The wound microenvironment, with its fluctuating pH, temperature, and presence of proteolytic enzymes, can significantly impact the stability of topically applied peptides.[3] Therefore, a robust stability assessment is paramount.
Mechanism of Action of this compound and other Cecropin-Melittin Hybrids
The antimicrobial activity of cecropin-melittin hybrid peptides, including this compound, is primarily attributed to their interaction with and disruption of bacterial cell membranes. Unlike many conventional antibiotics that target specific metabolic pathways, these peptides physically compromise the integrity of the bacterial membrane. The initial interaction is electrostatic, with the cationic peptide being attracted to the negatively charged components of the bacterial membrane. Upon binding, the peptide disrupts the vesicle structure, leading to membrane condensation and the formation of multilamellar lipid stacks, resembling an onion-like structure.[4] This extensive membrane disruption ultimately leads to cell death.[4] This mechanism is less likely to induce bacterial resistance compared to antibiotics with specific molecular targets.[3]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing relevant stability studies.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-KWKSFLKTFKSAAKTVLHTALKAISS-NH2 | MedChemExpress |
| Molecular Weight | 2933.50 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in water. For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water is recommended. | MedChemExpress |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols for Stability and Degradation Assessment
Assessment of Physical Stability
Physical instability of peptides can manifest as aggregation, precipitation, or conformational changes, all of which can lead to a loss of therapeutic activity.
A simple yet crucial first step in assessing physical stability is the visual inspection of this compound solutions for any signs of precipitation or changes in color and clarity over time and under different storage conditions.
Protocol: Thioflavin T (ThT) Assay for Amyloid-like Fibril Formation
This assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Thioflavin T (ThT) stock solution (1 mM in sterile water, stored in the dark)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Procedure:
-
Prepare working solutions of this compound at various concentrations in the assay buffer. A typical concentration range to test is 10-200 µM.
-
Incubate the this compound solutions under desired stress conditions (e.g., different temperatures, pH, or with agitation).
-
At specified time points, take aliquots of the this compound solutions.
-
Prepare the ThT working solution by diluting the stock solution to 10 µM in the assay buffer.
-
In the 96-well plate, mix 20 µL of the this compound aliquot with 180 µL of the ThT working solution.
-
Incubate the plate in the dark for 5 minutes at room temperature.
-
Measure the fluorescence intensity using the microplate reader.
-
An increase in fluorescence intensity compared to a control (buffer with ThT) indicates the formation of amyloid-like aggregates.
-
SEC-HPLC separates molecules based on their size and can be used to detect and quantify aggregates.
Protocol: SEC-HPLC for Aggregate Quantification
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for peptides (e.g., TSKgel G2000SWxl or similar)
-
-
Mobile Phase:
-
A buffer that minimizes non-specific interactions between the peptide and the column stationary phase, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
-
-
Procedure:
-
Prepare this compound solutions and subject them to stress conditions.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a defined volume of the this compound sample.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Aggregates will elute earlier than the monomeric peptide. The percentage of aggregates can be calculated from the peak areas.
-
Assessment of Chemical Stability and Degradation Pathways
Chemical degradation involves the modification of the peptide's covalent structure through processes like hydrolysis, oxidation, and deamidation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
An RP-HPLC method that can separate the intact this compound from its degradation products is crucial for stability studies.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Instrumentation and Column:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient elution is typically required.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
A typical gradient could be: 5-60% B over 30 minutes. The gradient should be optimized to achieve good separation of all peaks.
-
-
Procedure:
-
Develop the HPLC method using a standard solution of this compound to determine its retention time.
-
Perform forced degradation studies (see section 2.2).
-
Inject the stressed samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a DAD can further confirm this.
-
Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours. Take samples at different time points.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for several hours. Take samples at different time points.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.
-
Thermal Degradation: Incubate a this compound solution at a high temperature (e.g., 70-90°C) for several days.
-
Photostability: Expose a this compound solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Analyze all stressed samples using the developed stability-indicating RP-HPLC method.
Protocol: LC-MS/MS Analysis of Degradation Products
-
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Separate the degradation products using the same or a similar RP-HPLC method as described above.
-
Introduce the eluent into the mass spectrometer.
-
Acquire full scan MS data to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the degradation product ions to obtain fragmentation patterns.
-
Elucidate the structure of the degradation products by interpreting the fragmentation spectra and comparing the mass shifts from the parent peptide to known chemical modifications (e.g., +1 Da for deamidation, +16 Da for oxidation).
-
Assessment of Proteolytic Stability
The presence of proteases in the wound environment can lead to the enzymatic degradation of this compound.
Protocol: In Vitro Proteolytic Stability Assay
-
Materials:
-
This compound solution
-
Proteases relevant to the wound environment (e.g., trypsin, chymotrypsin, elastase, and wound fluid aspirates if available)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
-
Procedure:
-
Prepare a solution of this compound in the reaction buffer.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add the quenching solution to stop the enzymatic reaction.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact this compound.
-
The degradation half-life can be calculated from the decrease in the peak area of the intact peptide over time.
-
Illustrative Proteolytic Stability Data for a Cecropin A-Melittin B Hybrid Analog
The following table presents example data on the tryptic stability of a linear and a cyclized analog of a cecropin A-melittin B hybrid peptide, demonstrating how structural modifications can enhance stability.[4]
| Peptide | Time (min) | % Intact Peptide Remaining |
| Linear CAM Analog | 0 | 100 |
| 3 | 0 | |
| Cyclic CAM Analog | 0 | 100 |
| 5 | > 50 | |
| 30 | ~20 | |
| 60 | < 10 |
Table 2: Example of Tryptic Digestion of a Cecropin A-Melittin B Hybrid Analog. [4] This data illustrates that the linear peptide is rapidly degraded, while the cyclic version shows improved resistance to trypsin.
Data Presentation
All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison. An example is provided below.
Table 3: Example Summary of this compound Stability under Forced Degradation Conditions.
| Stress Condition | Duration | % Degradation | Major Degradation Products (Mass Shift) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | +18 (Hydrolysis) |
| 0.1 M NaOH, 25°C | 8 h | 8.5 | +1 (Deamidation) |
| 3% H₂O₂, 25°C | 12 h | 22.1 | +16 (Oxidation of Met/Trp) |
| 80°C | 7 days | 10.8 | Multiple minor products |
| Photostability (ICH Q1B) | - | 5.3 | Minor products |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its stability.
Caption: Mechanism of action of this compound on bacterial membranes.
Caption: Experimental workflow for assessing this compound stability.
Conclusion
The stability and degradation of this compound are critical quality attributes that must be thoroughly investigated to ensure its therapeutic potential. The protocols outlined in these application notes provide a framework for a comprehensive stability assessment, encompassing physical, chemical, and proteolytic degradation pathways. By employing these techniques, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and ultimately ensure the delivery of a safe and effective therapeutic product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kvinzo.com [kvinzo.com]
Peceleganan Delivery Systems: Application Notes and Protocols for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peceleganan (also known as PL-5) is a synthetic cationic antimicrobial peptide (AMP) with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] As a hybrid peptide derived from cecropin A and melittin, it holds significant promise for various therapeutic applications, most notably in the treatment of skin and soft tissue infections.[2][3] Recent clinical trials have demonstrated the efficacy and safety of a topical this compound spray for wound infections.[4][5] However, to broaden its therapeutic utility and enhance its efficacy, advanced delivery systems are being explored.
These application notes provide an overview of this compound's therapeutic applications, summarize clinical trial data for its topical spray formulation, and offer detailed protocols for the development and characterization of advanced delivery systems, including nanoparticle, hydrogel, and liposomal formulations. Furthermore, potential signaling pathways involved in its antimicrobial and anticancer effects are illustrated to guide further research.
Therapeutic Applications and Mechanism of Action
This compound's primary mode of action, characteristic of many AMPs, involves the disruption of microbial cell membranes.[6] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.[7] Beyond its direct antimicrobial effects, the parent molecules of this compound suggest broader biological activities. Melittin has been shown to induce apoptosis and modulate key signaling pathways in cancer cells, including the PI3K/Akt, NF-κB, and MAPK pathways.[1][2][8] Cecropin A has demonstrated immunomodulatory effects, including the suppression of inflammatory responses by inhibiting the MEK/ERK, JNK, and p38 MAPK signaling pathways.[9][10] These insights suggest that this compound may possess anti-inflammatory and anticancer properties worthy of further investigation.
Quantitative Data from Clinical Trials
Clinical trials have primarily focused on a topical spray formulation of this compound for the treatment of skin wound infections, comparing its efficacy to standard treatments like silver sulfadiazine (SSD) cream. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Efficacy of this compound Spray in Phase III Clinical Trial [4][5][11]
| Outcome | This compound Spray (2‰) | Silver Sulfadiazine (SSD) Cream (1%) | P-value |
| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 |
| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 |
| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 |
| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 |
Table 2: Efficacy of this compound Spray in Phase IIb Clinical Trial [12]
| Treatment Group | Clinical Efficacy Rate (Day 8) | Clinical Efficacy Rate (Day 5) |
| 1‰ PL-5 | 100.0% | 100.0% |
| 2‰ PL-5 | 96.7% | 93.4% |
| 4‰ PL-5 | 96.7% | 98.3% |
| Control (SSD) | 87.5% | 82.5% |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of advanced this compound delivery systems. These protocols are based on established methodologies for similar antimicrobial peptides and are intended to serve as a starting point for formulation development.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method.[13]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1.75% (v/v) acetic acid solution. Adjust the pH to 5.0 with 1 M sodium hydroxide.
-
Dissolve this compound in the chitosan solution to a final concentration of 500 µg/mL.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
While stirring the this compound-chitosan solution, add the TPP solution dropwise (approximately 1 mL of TPP solution to 5 mL of chitosan solution).
-
Continue stirring for 30 minutes at room temperature to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 14,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove unencapsulated peptide and TPP.
-
Resuspend the final nanoparticle pellet in the desired buffer for characterization or lyophilize for long-term storage.
Protocol 2: Preparation of a this compound-Containing Self-Assembling Peptide Hydrogel
This protocol outlines the formation of a self-assembling peptide hydrogel incorporating this compound for sustained release.[14][15][16]
Materials:
-
This compound
-
Self-assembling peptide (e.g., RADA16-I)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Prepare a stock solution of the self-assembling peptide (e.g., 1% w/v RADA16-I) in sterile deionized water.
-
Prepare a stock solution of this compound in sterile deionized water or PBS at the desired concentration.
-
To induce hydrogel formation, mix the self-assembling peptide solution with the this compound solution at the desired ratio. The final concentration of the self-assembling peptide should be sufficient for gelation (typically 0.5-1% w/v).
-
Gently vortex the mixture for a few seconds.
-
Incubate the solution at 37°C. Gelation should occur within 10-30 minutes.
-
The resulting hydrogel can be used for in vitro release studies or as a scaffold for cell culture.
Protocol 3: Characterization of this compound Delivery Systems
This protocol provides methods for the physical and biological characterization of this compound-loaded delivery systems.[17][18][19]
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend the nanoparticle or liposome formulation in deionized water or an appropriate buffer.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the surface charge (zeta potential) using ELS.
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the delivery system from the supernatant containing unencapsulated this compound by centrifugation.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Weight of Delivery System] x 100
-
-
3. In Vitro Release Study:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the this compound-loaded delivery system in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of this compound released versus time.
-
4. Antimicrobial Activity Assay:
-
Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare serial dilutions of the this compound formulation in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.
-
Visualizations
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known activities of its parent peptides, cecropin A and melittin.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Inferred anticancer signaling pathways of this compound.
Caption: Workflow for developing this compound delivery systems.
References
- 1. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecropin-Loaded Zeolitic Imidazolate Framework Nanoparticles with High Biocompatibility and Cervical Cancer Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 6. Cecropin - Wikipedia [en.wikipedia.org]
- 7. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cecropin A Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of cecropin A and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. Melittin-encapsulating peptide hydrogels for enhanced delivery of impermeable anticancer peptides - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. Melittin-Containing Hybrid Peptide Hydrogels for Enhanced Photothermal Therapy of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. frontiersin.org [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Peceleganan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered when working with the antimicrobial peptide, Peceleganan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as PL-5) is a synthetic α-helical antimicrobial peptide (AMP) engineered from cecropin A and melittin B.[1] Like many peptides, its solubility can be challenging due to its amphipathic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This can lead to aggregation and precipitation in aqueous solutions, impacting experimental accuracy and reproducibility.
Q2: What is the general mechanism of action for this compound?
A2: this compound is understood to act directly on the bacterial cell membrane. Its cationic (positively charged) nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes. Subsequently, it disrupts the membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. This direct physical disruption is a hallmark of many antimicrobial peptides.
Q3: Are there any general tips for handling and storing this compound to maintain its integrity?
A3: Yes. Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Before reconstitution, allow the vial to warm to room temperature to prevent condensation. Once in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store peptide solutions at -20°C or below. For peptides containing sensitive residues, storing under an inert gas atmosphere can prevent oxidation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to dissolving this compound, addressing common issues researchers may face.
| Problem | Potential Cause | Suggested Solution |
| Peptide will not dissolve in water. | This compound has a net positive charge and may require an acidic environment to fully solubilize. | Try dissolving in 10%-30% acetic acid in sterile water. If solubility is still an issue, a small amount of trifluoroacetic acid (TFA) (<50 µL) can be added, followed by dilution with sterile water.[2] |
| Solution is cloudy or contains visible precipitates. | The peptide has aggregated and precipitated out of solution. This is common for hydrophobic or amphipathic peptides. | Briefly sonicate the solution (e.g., 3 cycles of 10 seconds, keeping the sample on ice in between) to aid dissolution.[3] If aggregation persists, consider using a small amount of an organic solvent like DMSO first, followed by a stepwise dilution with your aqueous buffer. |
| The peptide dissolves initially but precipitates over time. | The peptide is not stable in the chosen buffer system (e.g., pH is close to the peptide's isoelectric point). | Ensure the pH of your final solution is at least one unit away from the peptide's isoelectric point (pI). For cationic peptides like this compound, maintaining a slightly acidic pH can improve stability. |
| Reduced or no biological activity observed. | The peptide may have been denatured or aggregated during solubilization, or an inappropriate solvent was used for the assay. | Confirm the final concentration of any organic solvents (e.g., DMSO) is compatible with your experimental system (typically <1% for cell-based assays).[4] If harsh solvents were used, consider alternative solubilization methods for future experiments. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, data for the closely related 22-amino-acid synthetic cationic peptide, pexiganan, can provide a useful reference.
| Solvent | Pexiganan Solubility | Notes |
| Water | 100 mg/mL (40.37 mM) | Sonication may be required.[5] |
| DMSO | 100 mg/mL (40.37 mM) | Sonication may be required.[6] |
Note: This data is for Pexiganan and should be used as a guideline for this compound. Always perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
Protocol 1: Stepwise Solubilization of this compound
This protocol is designed for situations where this compound does not readily dissolve in aqueous solutions.
-
Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
-
Characterize the Peptide: Determine the net charge of your this compound sequence. As a cationic peptide, it will have a net positive charge.
-
Attempt Aqueous Solubilization: Try to dissolve a small, pre-weighed amount of the peptide in sterile, distilled water. Vortex briefly.
-
Acidic Solubilization: If the peptide does not dissolve in water, prepare a 10% acetic acid solution in sterile water. Add this solution dropwise while vortexing until the peptide dissolves.
-
Organic Solvent as a Last Resort: If the peptide remains insoluble, carefully dissolve it in a minimal amount of dimethyl sulfoxide (DMSO). Once fully dissolved, slowly add the desired aqueous buffer to the DMSO-peptide solution dropwise while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream experiments.
-
Sterile Filtration: After solubilization, sterile filter the peptide solution using a 0.22 µm filter to remove any potential aggregates or microbial contamination.
-
Storage: Aliquot the peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Solubility Testing of this compound
This protocol helps determine the optimal solvent for your specific experimental needs.
-
Aliquot the Peptide: Weigh out several small, equal amounts of lyophilized this compound into separate sterile microcentrifuge tubes.
-
Prepare Test Solvents: Prepare a range of potential solvents, such as:
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
-
Test Solubilization: To each aliquot of peptide, add a small, measured volume of a different test solvent.
-
Observe and Agitate: Vortex each tube for 30 seconds. If the peptide does not dissolve, try brief sonication.
-
Assess Solubility: Observe each tube for clarity. A clear solution indicates good solubility. A cloudy or precipitated solution indicates poor solubility.
-
Record Results: Document the solubility of this compound in each solvent to guide your future experiments.
Visualizations
Mechanism of Action: Membrane Disruption by this compound
The following diagram illustrates the proposed mechanism by which this compound disrupts bacterial cell membranes.
References
Addressing limitations of Peceleganan in clinical applications
Welcome to the technical support center for Peceleganan (PL-5). This resource is designed for researchers, scientists, and drug development professionals to address the limitations and challenges encountered during the clinical and preclinical application of this novel antimicrobial peptide (AMP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
I. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound.
1. Peptide Handling and Solubility
-
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
-
Answer: Peptide aggregation is a common issue. This compound, like many AMPs, can self-associate, especially at high concentrations or in certain buffers.[1][2]
-
Troubleshooting Steps:
-
Re-dissolving: Ensure the peptide is fully dissolved. We recommend dissolving this compound in sterile, nuclease-free water first to create a stock solution, which can then be diluted in your desired buffer.
-
Sonication: Brief sonication can help break up aggregates.[3]
-
Solvent Choice: For initial solubilization, consider using a small amount of a solvent like 0.01% acetic acid before diluting to the final buffer concentration.[4]
-
pH Adjustment: The net charge of the peptide is pH-dependent, which influences its solubility and aggregation. Ensure the pH of your buffer is compatible with maintaining this compound's solubility.
-
Low Concentration Storage: Store this compound at the recommended concentration and aliquot to avoid repeated freeze-thaw cycles.
-
-
-
2. Inconsistent Antimicrobial Activity
-
Question: I am observing inconsistent or no antimicrobial activity in my MIC assays. What are the potential causes?
-
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors related to the peptide, the assay conditions, or the bacterial strain.[5]
-
Troubleshooting Steps:
-
Peptide Integrity: Verify the purity and concentration of your this compound stock. If synthesized in-house, confirm the correct amino acid sequence and purity via mass spectrometry and HPLC.
-
Assay Method: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. It is highly recommended to use low-binding polypropylene plates for all assays involving AMPs.[6]
-
Bacterial Growth Phase: Ensure that the bacterial inoculum is in the logarithmic growth phase for consistent results.
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. Standardize your inoculum density according to established protocols (e.g., CLSI guidelines).[7]
-
Media Composition: The presence of high salt concentrations or certain divalent cations in the growth media can inhibit the activity of some AMPs.[8] Consider testing in different media if you suspect inhibition.
-
Homogenization: Ensure the peptide is thoroughly mixed in each well of the microtiter plate to avoid concentration gradients.[5]
-
-
-
3. High Cytotoxicity in Cell-Based Assays
-
Question: I am observing high levels of toxicity to mammalian cells in my experiments. How can I mitigate this?
-
Answer: While this compound has shown a good safety profile in topical applications, like all AMPs, it can exhibit cytotoxicity, particularly at high concentrations.[9][10] The interaction with eukaryotic cell membranes is a known limitation of this class of drugs.[9]
-
Troubleshooting Steps:
-
Dose-Response: Perform a careful dose-response study to determine the therapeutic window where this compound is effective against bacteria with minimal toxicity to your mammalian cell line.
-
Serum Presence: The presence of serum in cell culture media can sometimes reduce the cytotoxicity of AMPs through protein binding. Evaluate if your experimental conditions require serum-free media, and if not, consider its inclusion.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to AMPs. If possible, test on multiple cell lines to understand the cytotoxicity profile better.
-
Assay Choice: The choice of cytotoxicity assay (e.g., MTT, LDH release) can influence the results. Ensure your chosen method is appropriate for your experimental goals.
-
Peptide Stability: Degradation products of the peptide could potentially be more toxic. Ensure you are using a stable preparation of this compound.
-
-
-
4. Discrepancy Between Clinical Efficacy and Bacterial Clearance
-
Question: Clinical trials report high clinical efficacy for this compound but lower bacterial clearance compared to the control. Why might this be?
-
Answer: This is a key observation from the Phase III clinical trials.[11][12][13] Several factors could contribute to this finding:
-
Immunomodulatory Effects: AMPs are known to have functions beyond direct bacterial killing, including modulating the host immune response.[9] this compound may promote wound healing by reducing inflammation or recruiting immune cells, leading to clinical improvement even if bacterial eradication is not complete.
-
Biofilm Disruption: this compound may be effective at disrupting bacterial biofilms without necessarily killing all planktonic bacteria, which would improve the clinical signs of infection.
-
Wound Microenvironment: The in vivo activity of this compound is influenced by the complex wound microenvironment (e.g., exudate, pH, proteases), which may not be fully replicated in in vitro bacterial clearance assays.[9]
-
-
II. Data Presentation
Table 1: Summary of Preclinical Antimicrobial Activity of this compound (PL-5)
| Bacterial Strain | Gram Type | MIC (µM) |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 |
| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 |
| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4 |
| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 4 |
| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 2 |
Data sourced from MedChemExpress and is for reference only.[14]
Table 2: Clinical Efficacy of 2‰ this compound Spray vs. 1% Silver Sulfadiazine (SSD) Cream in Skin Wound Infections (Phase III Trial)
| Outcome | Time Point | This compound Group (n=375) | SSD Group (n=183) | P-value |
| Clinical Efficacy Rate | Day 5 | 59.2% | 49.2% | .03 |
| Day 8 | 90.4% | 78.7% | <.001 | |
| Bacterial Clearance Rate | Day 5 | 16.5% | 30.7% | <.001 |
| Day 8 | 24.0% | 46.0% | <.001 |
Data from a multicenter, open-label, phase 3 randomized clinical trial.[11][13]
Table 3: Clinical Efficacy of this compound (PL-5) Spray at Different Concentrations (Phase IIb Trial)
| Outcome | Concentration | Day 5 Efficacy Rate | Day 8 Efficacy Rate |
| PL-5 Spray | 1‰ | 100.0% | 100.0% |
| PL-5 Spray | 2‰ | 93.4% | 96.7% |
| PL-5 Spray | 4‰ | 98.3% | 96.7% |
| 1% SSD Cream (Control) | N/A | 82.5% | 87.5% |
Data from a multicenter, open-label, randomized, controlled phase IIb clinical trial.[15][16]
III. Mandatory Visualizations
A troubleshooting workflow for common experimental issues.
The direct membrane disruption mechanism of this compound.
A potential PI3K/Akt signaling pathway for AMPs.
IV. Experimental Protocols
1. Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) guidelines with modifications for cationic peptides.[4][6]
-
Materials:
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains
-
This compound stock solution
-
Solvent for peptide dilution (e.g., 0.01% acetic acid with 0.2% BSA)
-
Sterile tubes for dilution
-
-
Methodology:
-
Bacterial Inoculum Preparation: a. From an agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: a. Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate solvent in separate tubes. The concentration range should bracket the expected MIC. These dilutions should be 10x the final desired concentration.
-
Assay Plate Preparation: a. To each well of the 96-well polypropylene plate, add 100 µL of the standardized bacterial suspension. b. Add 11 µL of each 10x peptide dilution to the corresponding wells. c. Include a positive control well (bacteria only, no peptide) and a negative control well (MHB only, no bacteria).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible bacterial growth.[7]
-
2. Protocol: Hemolytic Activity Assay
This protocol assesses the cytotoxicity of this compound against red blood cells (RBCs).
-
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (plate reader)
-
-
Methodology:
-
RBC Preparation: a. Centrifuge whole blood to pellet the RBCs. b. Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash. c. Resuspend the washed RBCs in PBS to a final concentration of approximately 8 x 10⁷ cells/mL.
-
Assay: a. Prepare serial dilutions of this compound in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100). d. Incubate the plate for 1 hour at 37°C.
-
Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at 570 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
3. Protocol: Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to this compound.[12][17]
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer (plate reader)
-
-
Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in a complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Include untreated cells as a control. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: a. Remove the medium and add the solubilization solution to dissolve the formazan crystals. b. Shake the plate gently to ensure complete dissolution. c. Measure the absorbance at a wavelength of 492 nm or 570 nm.
-
Analysis: a. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.[18][19]
-
4. Protocol: Protease Stability Assay
This protocol evaluates the stability of this compound in the presence of proteases.
-
Materials:
-
This compound solution
-
Proteases of interest (e.g., trypsin, chymotrypsin, elastase)
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Methodology:
-
Reaction Setup: a. Incubate this compound at a known concentration with the selected protease in the reaction buffer at 37°C. The peptide-to-enzyme ratio should be optimized for the assay.[20] b. A control sample with this compound but no protease should be run in parallel.
-
Time-Course Analysis: a. At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture. b. Immediately stop the reaction by adding a quenching solution (e.g., 1% TFA).[21]
-
Quantification: a. Analyze the samples by reverse-phase HPLC. b. The amount of intact this compound remaining at each time point is determined by measuring the area of the corresponding peak in the chromatogram.
-
Analysis: a. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and the half-life of this compound in the presence of the protease.
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Potential for off-target effects of Peceleganan in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of Peceleganan (also known as PL-5) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic α-helical antimicrobial peptide (AMP), a hybrid of cecropin A and melittin B.[1] Its primary mechanism of action is the disruption of bacterial cell membranes. Due to their cationic nature, these peptides preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. This non-specific interaction with the membrane surface is thought to be the reason for the low likelihood of inducing bacterial resistance.[2]
Q2: What is known about the off-target cytotoxicity of this compound in mammalian cells?
Clinical trials have demonstrated a favorable safety profile for topical application of this compound spray. In Phase IIb and Phase III studies for the treatment of skin wound infections, no severe adverse events related to the application of this compound were reported.[2][3][4] Furthermore, pharmacokinetic analyses showed that the blood concentration of this compound was not detectable after topical administration, suggesting minimal systemic exposure.[2][4] Preclinical studies, including toxicity tests, were conducted and showed encouraging results, forming the basis for clinical trials.[2] While specific IC50 values from these preclinical studies on various mammalian cell lines are not publicly detailed, the clinical data strongly supports its safety for topical use. As a rationally designed hybrid peptide, this compound is engineered to have a high therapeutic index, maximizing antimicrobial efficacy while minimizing host cell toxicity.[5]
Q3: Can this compound induce apoptosis or an inflammatory response in mammalian cells?
The primary interaction of this compound is with the cell membrane. While high concentrations of some antimicrobial peptides can induce apoptosis or inflammatory responses in vitro, the available clinical data for topical this compound does not indicate significant inflammatory side effects. One study on a cecropin A-melittin B hybrid peptide showed that it did not significantly induce the production of inflammatory cytokines like TNF-α and IL-6 in vitro. However, researchers should always consider performing their own assessments for inflammatory markers if their experimental system is sensitive to inflammatory stimuli.
Q4: Are there any known interactions of this compound with cellular signaling pathways?
Currently, there is no specific evidence to suggest that this compound directly interacts with intracellular signaling pathways in mammalian cells. Its primary target is the cell membrane. Any observed downstream effects in vitro are likely secondary to membrane disruption or stress, which would typically occur at concentrations much higher than its effective antimicrobial dose.
Data Presentation
Table 1: Summary of Clinical Efficacy and Safety of this compound Spray
| Clinical Trial Phase | This compound Concentration | Comparator | Key Efficacy Findings | Key Safety Findings |
| Phase IIb | 1‰, 2‰, 4‰ | 1% Silver Sulfadiazine (SSD) Cream | On Day 8, clinical efficacy was 100.0%, 96.7%, and 96.7% for the three this compound concentrations, respectively, compared to 87.5% for SSD.[2][4] | No severe adverse events related to this compound application were reported. Blood concentration of this compound was not detectable.[2][4] |
| Phase III | 2‰ | 1% Silver Sulfadiazine (SSD) Cream | On Day 8, clinical efficacy was 90.4% for the this compound group compared to 78.7% for the SSD group.[3][6] | The incidence of adverse events was similar between the this compound and SSD groups. No severe adverse events were related to this compound.[3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
| Bacterial Strain | MIC (µM) |
| E. coli ATCC 25922 | 2 |
| S. pneumoniae ATCC 49619 | 2 |
| K. pneumoniae ATCC 700603 | 4 |
| S. aureus ATCC 25923 | 4 |
| S. epidermidis ATCC 12228 | 4 |
| P. aeruginosa ATCC 27853 | 8 |
Data from MedChemExpress product information, based on a 24-hour incubation.[1]
Mandatory Visualizations
Caption: this compound's primary antibacterial mechanism.
Caption: Workflow for in vitro cytotoxicity assessment.
Troubleshooting Guides
Issue 1: Peptide Solubility and Precipitation in Cell Culture Media
Question: I dissolved this compound in water, but it precipitated when I added it to my cell culture medium. What should I do?
Answer:
This is a common issue with peptides. The change in pH and salt concentration between water and cell culture media can affect peptide solubility.
Troubleshooting Steps:
-
Check the Peptide's Properties: this compound is a cationic peptide. Acidic peptides are more soluble at higher pH, while basic (cationic) peptides are more soluble at lower pH.
-
Use an Appropriate Solvent for Stock Solution:
-
For cationic peptides like this compound, if water fails, try dissolving it in a small amount of 10% acetic acid and then dilute with sterile water to the desired stock concentration.
-
For highly hydrophobic peptides, a small amount of DMSO can be used to create a stock solution, which is then further diluted in the culture medium. Note: The final concentration of DMSO in your cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Gradual Dilution: When adding the peptide stock solution to your culture medium, add it dropwise while gently swirling the medium to avoid localized high concentrations that can lead to precipitation.
-
pH Adjustment: Ensure the final pH of your culture medium is within the optimal range for your cells after adding the peptide.
Caption: Logic for troubleshooting peptide precipitation.
Issue 2: Unexpected High Cytotoxicity in Mammalian Cells
Question: I'm observing high cytotoxicity at concentrations where I expect this compound to be selective for bacteria. What could be the cause?
Answer:
Several factors can contribute to unexpected cytotoxicity in in vitro assays.
Troubleshooting Steps:
-
Confirm Peptide Concentration and Purity: Ensure your stock solution concentration is accurate and that the peptide purity is high. Impurities from synthesis can sometimes be cytotoxic.
-
Assess Hemolytic Activity: If you are working with whole blood or red blood cells, determine the hemolytic activity of the peptide. Some antimicrobial peptides can lyse erythrocytes. If hemolysis is an issue, consider using peptide analogs with reduced hemolytic activity.
-
Cell Line Sensitivity: Different mammalian cell lines have varying sensitivities to antimicrobial peptides. Consider testing on a panel of cell lines, including less sensitive ones, to determine a therapeutic window.
-
Assay Interference: Some cationic peptides can interfere with negatively charged assay reagents, such as those in MTT or XTT assays, leading to false-positive cytotoxicity readings.
-
Control Experiment: Run a control with the peptide in cell-free medium with the assay reagents to check for direct interactions.
-
Alternative Assay: Consider using a different cytotoxicity assay that is less prone to interference, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing the cytotoxicity of this compound against adherent mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HaCaT keratinocytes, 3T3 fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Hemolysis Assay
This protocol measures the lytic activity of this compound against red blood cells.
Materials:
-
Freshly drawn human or animal blood with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS for positive control)
Procedure:
-
Prepare Red Blood Cell Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with PBS. Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, add 50 µL of the 2% RBC suspension to 50 µL of serial dilutions of this compound in PBS. Include a negative control (PBS) and a positive control (1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% lysis) and the negative control (0% lysis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
Technical Support Center: Enhancing Peceleganan Stability in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the stability of Peceleganan in biological fluids.
Frequently Asked Questions (FAQs)
Q1: My this compound is rapidly degrading in my in vitro plasma stability assay. What are the likely causes?
A1: Rapid degradation of this compound in plasma is primarily due to enzymatic cleavage by proteases. Peptides are susceptible to hydrolysis by various peptidases present in biological fluids. This compound, in its natural form, is known to be easily degraded.[1] Key factors contributing to this instability include:
-
Exopeptidases: These enzymes cleave amino acids from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).
-
Endopeptidases: These enzymes cleave peptide bonds within the amino acid sequence.
-
Physicochemical conditions: The pH, temperature, and composition of the biological fluid can influence both enzyme activity and the conformational stability of this compound.
Q2: What are the primary chemical modification strategies to enhance the stability of this compound?
A2: Several chemical modifications can be employed to protect this compound from enzymatic degradation and improve its circulating half-life. These strategies focus on altering the peptide backbone or side chains to make them less recognizable by proteases.[2][3]
-
N-terminal and C-terminal Modifications:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at cleavage-susceptible sites can significantly hinder protease recognition.[2][5][6] Introducing D-amino acids in analogs of peptides related to this compound has been shown to improve their therapeutic index.[7][8]
-
N-methylation: Methylating the nitrogen atom of a peptide bond can prevent cleavage by endopeptidases.[2][5]
-
-
Structural Modifications:
-
Cyclization: Creating a cyclic structure (e.g., head-to-tail, side chain-to-side chain) restricts the peptide's conformation, making it less accessible to proteases.[2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's size, shielding it from enzymatic attack and reducing renal clearance.[5][9]
-
Stapled Peptides: Introducing a synthetic brace ("staple") can lock the peptide in its bioactive α-helical conformation, enhancing stability.[10]
-
Q3: How can formulation strategies improve this compound's stability without chemically altering the peptide?
A3: Formulation approaches can create a microenvironment that protects this compound from degradation and enhances its bioavailability.[9][11]
-
pH and Buffer Optimization: Selecting an appropriate pH and buffer system can minimize chemical degradation pathways and reduce the activity of proteolytic enzymes.[9]
-
Encapsulation:
-
Liposomes and Lipid Nanoparticles: Encapsulating this compound within these lipid-based carriers can protect it from proteases in the bloodstream and facilitate targeted delivery.[6]
-
-
Use of Excipients:
-
Enzyme Inhibitors: Co-administration with protease inhibitors can reduce enzymatic degradation.
-
Viscosity Enhancers: Increasing the viscosity of the formulation can slow down the diffusion of proteases.[9]
-
-
Lyophilization: Creating a stable, dry powder formulation for reconstitution prior to use can prevent degradation in aqueous solutions during storage.[9]
Troubleshooting Guides
Issue: High variability in stability assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure consistent timing for sample collection, processing, and analysis. Use low-bind tubes to prevent peptide loss.[12] |
| Variability in biological matrix | Use pooled plasma from multiple donors to average out individual differences in enzyme concentrations.[13] |
| Inefficient protein precipitation | Test different protein precipitation methods. Mixtures of organic solvents may be more suitable than strong acids for preserving peptides.[12][14] |
Issue: Modified this compound shows reduced biological activity.
| Potential Cause | Troubleshooting Step |
| Modification site is critical for activity | Avoid modifications at or near the active site of the peptide. Conduct an alanine scan to identify critical residues before modification. |
| Conformational changes | Use circular dichroism spectroscopy to assess the secondary structure of the modified peptide and compare it to the parent peptide. |
| Steric hindrance from modification | If using large modifications like PEGylation, consider smaller PEGs or different attachment sites. |
Quantitative Data on Stability Enhancement
| Modification Strategy | Expected Improvement in Half-life | Rationale |
| N-/C-terminal capping | Moderate | Protects against exopeptidases.[2] |
| D-amino acid substitution | Significant | Reduces recognition and cleavage by proteases.[5][6] |
| N-methylation | Significant | Blocks endopeptidase cleavage at specific sites.[2] |
| Cyclization | High | Restricts conformation, making it less accessible to proteases. |
| PEGylation | High to Very High | Increases hydrodynamic radius, shielding from enzymes and reducing renal clearance.[5] |
| Lipid-based encapsulation | High | Physically protects the peptide from the external environment. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound or its modified analogs in plasma.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Pooled human plasma (anticoagulated with EDTA or citrate)
-
Phosphate-buffered saline (PBS)
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) (optional, for metabolite identification)
2. Procedure:
-
Pre-warm Plasma: Thaw and pre-warm the pooled human plasma to 37°C.
-
Initiate Reaction: In a low-bind tube, add the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µg/mL). Vortex briefly to mix.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Stop Reaction: Immediately add the aliquot to a tube containing a defined volume of cold precipitation solution (e.g., 150 µL) to stop the enzymatic reaction and precipitate plasma proteins. Vortex vigorously.
-
Protein Removal: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) from the degradation curve.
Visualizations
Caption: Key chemical modification strategies to enhance this compound stability.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Logical relationship from problem to solution for this compound stability.
References
- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. bachem.com [bachem.com]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peptide Formulation: Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Peceleganan antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peceleganan antibacterial assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear, actionable solutions to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may lead to inconsistent results in this compound antibacterial assays.
Q1: Why am I observing high variability in Minimum Inhibitory Concentration (MIC) results for this compound between experiments?
A1: High variability in MIC assays with antimicrobial peptides (AMPs) like this compound is a common issue and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Peptide Handling and Storage:
-
Solubility: this compound is a peptide and may have specific solubility requirements. Ensure it is fully dissolved before use. It is recommended to first try dissolving the peptide in sterile water. If that fails, a 10%-30% acetic acid solution can be attempted, followed by a small amount of DMSO if necessary.[1]
-
Storage: this compound should be stored under recommended conditions (e.g., -20°C or -80°C) to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution is highly recommended.
-
Adsorption to Plastics: Cationic peptides like this compound can adsorb to standard polystyrene microplates. It is crucial to use low-binding polypropylene plates to ensure the actual concentration of the peptide in the assay is what you intend.[2]
-
-
Assay Conditions:
-
Media Composition: The composition of the growth medium can significantly impact the activity of AMPs. High salt concentrations or the presence of certain divalent cations (e.g., Ca²⁺, Mg²⁺) in standard media like Mueller-Hinton Broth (MHB) can interfere with the cationic peptide's interaction with the bacterial membrane, leading to higher and more variable MICs.[3][4] Consider using a low-salt medium or modifying the standard medium to better reflect physiological conditions.
-
pH: The pH of the assay medium can influence the charge of both the peptide and the bacterial surface, affecting their interaction. Ensure the pH of your medium is consistent across all experiments.[3][5]
-
Serum Components: If your assay includes serum, be aware that it contains proteases that can degrade this compound. Additionally, serum proteins can bind to the peptide, reducing its effective concentration.[3]
-
-
Bacterial Inoculum:
-
Inoculum Density: The starting concentration of bacteria must be standardized and consistent. A common starting inoculum for MIC assays is approximately 5 x 10⁵ CFU/mL.[6] Variations in the inoculum size can lead to inconsistent MIC values.[7]
-
Growth Phase: Bacteria should be in the logarithmic growth phase when the assay is initiated to ensure uniform metabolic activity and susceptibility.
-
Q2: My this compound MIC values are consistently higher than expected based on published data. What could be the reason?
A2: If your observed MICs are consistently high, consider the following:
-
Peptide Quantification: Ensure the concentration of your this compound stock solution is accurate. Peptide quantification can be challenging, and inaccuracies will directly impact your results.
-
Media Interference: As mentioned in Q1, standard laboratory media may not be optimal for testing AMPs. The high ionic strength of Mueller-Hinton Broth, for instance, can inhibit the activity of cationic peptides.[4] Try using alternative media with lower salt content.
-
Bacterial Strain Variation: There can be significant strain-to-strain variability in susceptibility. Ensure you are using the exact same strain as cited in the literature you are comparing your results to.
-
Peptide Stability: this compound, being a peptide, can be susceptible to degradation. Ensure proper storage and handling to maintain its integrity.[8]
Q3: I am seeing bacterial growth in some wells at concentrations of this compound that should be inhibitory, leading to "skipped wells" in my MIC plate. Why is this happening?
A3: "Skipped wells," or growth at higher concentrations while inhibition is observed at lower concentrations, can be perplexing. Potential causes include:
-
Peptide Precipitation: At higher concentrations, this compound might self-aggregate or precipitate out of solution, reducing its effective concentration in those wells.[8] Visually inspect the wells for any signs of precipitation.
-
Inaccurate Pipetting: Errors in serial dilutions can lead to incorrect concentrations in some wells. Ensure careful and accurate pipetting technique.
-
Contamination: Contamination of individual wells with a resistant bacterium can lead to unexpected growth. Maintain sterile technique throughout the assay.
-
Biofilm Formation: Some bacteria may form biofilms at the bottom of the wells, which can be more resistant to antimicrobial agents.
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | ATCC Number | MIC (µM) |
| Escherichia coli | 25922 | 2 |
| Staphylococcus aureus | 25923 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Streptococcus pneumoniae | 49619 | 2 |
| Klebsiella pneumoniae | 700603 | 4 |
| Staphylococcus epidermidis | 12228 | 4 |
Data sourced from MedChemExpress.[1] These values are for reference only and may vary depending on the specific assay conditions.
Experimental Protocols
1. Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI guidelines with modifications for cationic antimicrobial peptides.[2][6][9]
-
Materials:
-
This compound stock solution
-
Sterile, low-binding 96-well polypropylene microtiter plates[2]
-
Mueller-Hinton Broth (MHB) or a low-salt alternative
-
Bacterial culture in logarithmic growth phase
-
Sterile 0.9% saline
-
Spectrophotometer
-
-
Procedure:
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in the chosen assay medium directly in the polypropylene microtiter plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB and incubate until it reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Standardize Inoculum: Adjust the bacterial culture with sterile saline or MHB to a concentration of 1 x 10⁶ CFU/mL. This can be standardized using a spectrophotometer to a McFarland standard of 0.5. The final inoculum in the wells should be 5 x 10⁵ CFU/mL.
-
Inoculate the Plate: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
2. Time-Kill Assay
This assay provides information on the rate at which this compound kills a bacterial population.[10][11]
-
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Sterile tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
-
Procedure:
-
Prepare Cultures: Prepare a bacterial culture in the logarithmic growth phase and adjust the concentration to approximately 1 x 10⁶ CFU/mL in multiple tubes or flasks.
-
Add this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without any peptide.
-
Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.
-
Enumerate Survivors: Perform serial dilutions of the collected aliquots in sterile saline and plate them on appropriate agar plates.
-
Count Colonies: After overnight incubation, count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analyze Data: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[11]
-
3. Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines if this compound's mechanism of action involves disrupting the bacterial cell membrane.[12]
-
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Prepare Bacterial Suspension: Harvest bacteria in the logarithmic growth phase, wash, and resuspend them in the chosen buffer to a specific optical density.
-
Add SYTOX Green: Add SYTOX Green to the bacterial suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for stabilization.
-
Measure Baseline Fluorescence: Measure the baseline fluorescence of the bacterial suspension with SYTOX Green.
-
Add this compound: Add this compound at various concentrations to the suspension.
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that the bacterial membrane has been permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
-
Controls: Include a negative control (no peptide) and a positive control (a known membrane-permeabilizing agent or heat-killed bacteria) to determine the baseline and maximum fluorescence, respectively.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. actascientific.com [actascientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Peceleganan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of Peceleganan at high concentrations. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PL-5) is a synthetic antimicrobial peptide (AMP). It is a hybrid molecule created from portions of two other AMPs: cecropin A and melittin.[1] Its primary mechanism of action, like many AMPs, involves the disruption of microbial cell membranes, leading to rapid cell death. This non-specific mechanism of targeting cell membranes makes the development of microbial resistance less likely compared to traditional antibiotics.[2]
Q2: Does this compound exhibit cytotoxicity towards eukaryotic cells at high concentrations?
While specific in-vitro cytotoxicity data such as IC50 values on various eukaryotic cell lines are not extensively published in publicly available literature, clinical trials of this compound spray have demonstrated its safety and efficacy in topical applications for wound infections at concentrations up to 4‰.[3][4] In these studies, no severe adverse events related to the application of this compound were reported, and the incidence of adverse events was comparable to the control group (silver sulfadiazine cream).[2][5] However, as a general principle for antimicrobial peptides, high concentrations may lead to off-target effects on host cells. The potential for cytotoxicity is often linked to the peptide's physicochemical properties, such as hydrophobicity and amphipathicity.[6]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
The potential cytotoxic mechanisms of this compound can be inferred from its constituent peptides, cecropin A and melittin.
-
Membrane Disruption: Melittin is known to be a potent lytic agent that can disrupt the plasma membranes of eukaryotic cells, leading to necrosis.[7] This action is generally non-specific.
-
Apoptosis Induction: Some studies on melittin have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating intracellular signaling pathways, including those involving mitochondria and caspases.[8]
-
Cecropin A's Influence: Cecropin A generally exhibits lower cytotoxicity to mammalian cells compared to melittin.[9] The design of this compound as a hybrid peptide likely aims to balance the high antimicrobial potency of melittin with the enhanced selectivity and reduced host cell toxicity of cecropin A.
Q4: How can I mitigate the potential cytotoxicity of this compound in my experiments?
Several strategies can be employed to manage and minimize the potential cytotoxicity of this compound, particularly at high concentrations:
-
Concentration Optimization: The most straightforward approach is to determine the optimal therapeutic window for your specific application. This involves identifying a concentration range that is effective against the target microbes while having minimal impact on the viability of your host cells.
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can help to shield it from non-specific interactions with host cell membranes and potentially facilitate targeted delivery to microbial cells.
-
PEGylation: The conjugation of polyethylene glycol (PEG) to peptides can reduce their cytotoxicity and improve their pharmacokinetic profile.[10][11]
-
-
Structural Modifications: While modifying the primary sequence of this compound is not feasible for end-users, it is a key strategy in the development of AMPs. Reducing excessive hydrophobicity can decrease hemolytic activity and cytotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of host cell death observed in in-vitro assays. | - this compound concentration is too high.- The specific cell line is particularly sensitive.- Prolonged incubation time. | - Perform a dose-response curve to determine the IC50 value for your cell line.- Reduce the incubation time of this compound with the cells.- Consider using a less sensitive cell line if appropriate for the experimental goals.- Implement mitigation strategies such as liposomal formulation. |
| Inconsistent or variable cytotoxicity results between experiments. | - Inconsistent this compound concentration in solutions.- Variability in cell seeding density.- Contamination of cell cultures. | - Ensure accurate and consistent preparation of this compound stock and working solutions.- Standardize cell seeding protocols to ensure consistent cell numbers across experiments.- Regularly check cell cultures for any signs of contamination. |
| High background signal in cytotoxicity assays. | - Interference of this compound with the assay reagents.- Cell lysis due to improper handling. | - Run appropriate controls, including this compound in media without cells, to check for assay interference.- Handle cells gently during plating and treatment to avoid mechanical damage. |
Data Summary
| This compound Concentration | Study Phase | Application | Key Safety Findings |
| 1‰, 2‰, and 4‰ | Phase IIb Clinical Trial | Topical spray for wound infections | No severe adverse events reported. Efficacy rates were high across all concentrations.[3][4] |
| 2‰ | Phase III Clinical Trial | Topical spray for wound infections | Adverse event rates were similar to the silver sulfadiazine control group.[2][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Target eukaryotic cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium but no this compound (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
This compound stock solution
-
Target eukaryotic cells
-
Serum-free cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the this compound dilutions. Include controls for spontaneous LDH release (cells in serum-free medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in-vitro assessment of this compound cytotoxicity.
Caption: Potential mechanisms of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Peceleganan Efficacy in Wound Microenvironments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the efficacy of Peceleganan in complex wound microenvironments.
Troubleshooting Guide: Experimental Challenges with this compound
Researchers may encounter variability in experimental outcomes when working with this compound. The following table addresses common issues, their potential causes related to the wound microenvironment, and recommended solutions.
| Problem Encountered | Potential Cause | Recommended Solution/Troubleshooting Step |
| Reduced antimicrobial activity in vitro/ex vivo compared to standard broth. | Inhibition by wound components: High salt concentrations, acidic pH, or the presence of polyanionic molecules (e.g., glycosaminoglycans) in wound exudate can interfere with the cationic peptide's activity. | - Test this compound activity in simulated wound fluid that mimics the ionic strength and pH of the target wound type.- Perform assays to evaluate the effect of individual wound components (e.g., varying NaCl concentrations) on this compound's Minimum Inhibitory Concentration (MIC). |
| Inconsistent results in cell-based assays (e.g., cytotoxicity, migration). | Interaction with serum proteins: Peptides can bind to serum proteins in culture media, reducing their effective concentration. | - Conduct assays in serum-free or low-serum conditions.- If serum is required, perform dose-response experiments to determine the optimal peptide concentration in the presence of serum.- Include appropriate controls to account for serum effects. |
| This compound appears less effective in chronic wound models. | Presence of a mature biofilm: Biofilms create a protective barrier of extracellular polymeric substances (EPS) that can prevent peptide penetration and sequester the peptide, while also altering the local chemical microenvironment.[1] | - Utilize established in vitro biofilm models (e.g., static plate assays, flow cell systems) to test this compound's anti-biofilm activity.- Measure both biofilm inhibition and eradication at various concentrations.- Consider combinatorial treatments with biofilm-disrupting agents. |
| Rapid loss of activity in vivo or in wound fluid. | Proteolytic degradation: Proteases (e.g., matrix metalloproteinases, neutrophil elastase) are abundant in chronic wound fluid and can degrade therapeutic peptides.[2][3] | - Assess the stability of this compound by incubating it in wound fluid collected from relevant models or patients and measure its residual activity over time.- Use mass spectrometry (MALDI-TOF or LC-MS) to identify degradation products.- Consider co-formulation with protease inhibitors or encapsulation in a protective delivery system.[2] |
| Unexpected inflammatory response in vivo. | Immunomodulatory effects: Antimicrobial peptides are known to have immunomodulatory properties, which can include both pro- and anti-inflammatory effects.[2][4] | - Profile the expression of key cytokines (e.g., TNF-α, IL-6, IL-10) in the wound tissue following treatment.- Perform histological analysis to characterize the immune cell infiltrate.- Compare the observed response to vehicle-only and positive controls. |
Frequently Asked Questions (FAQs)
General
What is this compound and what is its primary mechanism of action? this compound (also known as PL-5) is a chemically synthesized, 26-amino acid α-helical antimicrobial peptide (AMP).[5] Its primary mechanism of action is the disruption of bacterial cell membranes through non-specific electrostatic interactions, which minimizes the risk of developing bacterial resistance.[4][5] The process is described as a detergent-like "carpet" model, where the peptide accumulates on the bacterial surface, disrupts membrane integrity, and causes rapid cell death.[5]
What is the optimal concentration of this compound for wound treatment? Phase IIb and Phase III clinical trials have identified a 2‰ (0.2% or 2 mg/mL) concentration, formulated as a spray, to be safe and effective for treating skin wound infections.[6][7]
Efficacy and Environment
How does the wound microenvironment affect this compound's efficacy? The effectiveness of this compound can be influenced by various factors within the wound microenvironment, such as wound exudate, temperature, and potential for degradation.[6] Key chemical factors include ionic strength and pH, while biological factors include the presence of bacterial biofilms and high concentrations of host- and bacteria-derived proteases.[2][3][8]
Is this compound effective against antibiotic-resistant bacteria and biofilms? Yes, preclinical and clinical studies suggest this compound is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5] Its membrane-disrupting mechanism is a key advantage against resistant pathogens.[4] While many AMPs show promise for anti-biofilm activity, the protective extracellular matrix of biofilms can present a challenge, making specific testing crucial.[2][9]
How does the ionic strength of wound fluid impact this compound's activity? High ionic strength, typical of wound exudate, can interfere with the initial electrostatic attraction between the cationic this compound and the anionic bacterial membrane, potentially reducing its antimicrobial efficacy. This is a common challenge for many antimicrobial peptides.
What is the effect of proteases in the wound environment on this compound? The protease-rich environment of chronic wounds can lead to the degradation of linear L-amino-acid peptides, reducing their stability and bioavailability.[2][3] While this compound is a linear peptide, its specific susceptibility to common wound proteases like MMPs and neutrophil elastase requires empirical evaluation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound spray.
Table 1: Clinical Efficacy of this compound Spray (Phase III Trial) [6][10]
| Outcome | 2‰ this compound Spray (n=375) | 1% Silver Sulfadiazine (SSD) Cream (n=183) | P-value |
| Clinical Efficacy Rate (Day 8) | 90.4% | 78.7% | < .001 |
| Clinical Efficacy Rate (Day 5) | 59.2% | 49.2% | .03 |
| Bacterial Clearance Rate (Day 8) | 24.0% | 46.0% | < .001 |
| Bacterial Clearance Rate (Day 5) | 16.5% | 30.7% | < .001 |
Table 2: Clinical Efficacy of this compound Spray at Different Concentrations (Phase IIb Trial) [5][7]
| Treatment Group | Clinical Efficacy Rate (Day 8) | Clinical Efficacy Rate (Day 5) |
| 1‰ PL-5 (this compound) | 100.0% | 100.0% |
| 2‰ PL-5 (this compound) | 96.7% | 93.4% |
| 4‰ PL-5 (this compound) | 96.7% | 98.3% |
| 1% SSD (Control) | 87.5% | 82.5% |
| P-value (among all groups) | <0.05 | <0.05 |
Table 3: In Vitro Activity of this compound (PL-5) Against Common Wound Pathogens [5]
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | 8 | 16 |
| Staphylococcus epidermidis | 8 | 16 |
| Pseudomonas aeruginosa | 16 | 32 |
| Escherichia coli | 8 | 16 |
| Klebsiella pneumoniae | 8 | 16 |
| Acinetobacter baumannii | 8 | 16 |
| Stenotrophomonas maltophilia | 4 | 8 |
| Enterococcus faecium | 8 | 16 |
| Enterococcus faecalis | >128 | >128 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay in Simulated Wound Fluid (SWF)
This protocol determines the lowest concentration of this compound required to inhibit bacterial growth in conditions mimicking a wound environment.
Materials:
-
This compound (PL-5) stock solution
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Simulated Wound Fluid (SWF): 50% Fetal Bovine Serum, 50% Peptone water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of 5 x 10⁵ CFU/mL in SWF.
-
Prepare serial two-fold dilutions of this compound in SWF in a 96-well plate.
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the this compound dilutions.
-
Include a positive control (bacteria in SWF without peptide) and a negative control (SWF only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vivo Murine Wound Infection Model
This protocol assesses the in vivo efficacy of this compound in reducing bacterial load and promoting healing in an infected wound.[11]
Materials:
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Biopsy punch (6-8 mm)
-
Bacterial strain (e.g., Methicillin-resistant S. aureus - MRSA)
-
This compound spray (2‰), vehicle control, and positive control (e.g., SSD cream)
Procedure:
-
Anesthetize the mice and shave a small area on the dorsal side.
-
Create a full-thickness excisional wound using a biopsy punch.
-
Inoculate the wound with a specific bacterial load (e.g., 1 x 10⁷ CFU of MRSA in 10 µL of PBS).[11]
-
Allow the infection to establish for 24 hours.
-
Divide mice into treatment groups: Vehicle, this compound, and Positive Control.
-
Apply treatments topically once daily for a specified period (e.g., 7 days).
-
Monitor wound closure daily by photographing the wound and measuring the area.
-
At designated time points (e.g., Day 3, 5, 7), euthanize a subset of mice from each group.
-
Excise the wound tissue for quantitative bacteriology (homogenize and plate serial dilutions to determine CFU/gram of tissue) and histological analysis (H&E staining).
Visualizations: Pathways and Workflows
Caption: this compound's "Carpet Model" mechanism of action against bacteria.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Factors in the wound microenvironment that can inhibit efficacy.
References
- 1. Antibiofilm Activity of PEGylated Branched Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Antimicrobial Peptides in Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteases and Delayed Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound spray effective and safe in wound infection, says study. [medicaldialogues.in]
- 8. Effects of ionic strength on the antimicrobial photodynamic efficiency of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm [frontiersin.org]
- 10. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Peceleganan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the therapeutic index of Peceleganan (PL-5), a novel antimicrobial peptide for topical treatment of wound infections. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PL-5) is a synthetic, 26-amino acid α-helical antimicrobial peptide (AMP). It is a hybrid peptide constructed from segments of cecropin A and melittin B.[1] Its primary mechanism of action involves electrostatic interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and bacterial cell death. This process is often described as a "carpet" mechanism, where the peptides accumulate on and disrupt the membrane integrity.[2]
Q2: What is the therapeutic index and why is it a critical parameter for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety. It is the ratio of the concentration of a drug that is toxic to host cells to the concentration that is effective against the target pathogen. For antimicrobial peptides like this compound, the TI is typically calculated as the ratio of its hemolytic or cytotoxic concentration to its minimum inhibitory concentration (MIC). A higher TI indicates a safer drug, as a larger dose is needed to cause harm to the host compared to the dose required for therapeutic efficacy. Improving the TI is a key goal in the development of AMPs to minimize side effects while maximizing antimicrobial activity.
Q3: What are the known limitations of this compound that necessitate an improved therapeutic index?
While this compound has shown efficacy and safety in clinical trials for topical applications, a major hurdle for the systemic use of many antimicrobial peptides is their potential toxicity to eukaryotic cells.[3] High concentrations of AMPs can lead to hemolysis (rupture of red blood cells) and cytotoxicity towards other mammalian cells. These off-target effects limit the maximum tolerable dose and, consequently, the range of infections that can be treated, particularly those requiring systemic administration.
Q4: What are the primary strategies for improving the therapeutic index of cecropin-melittin hybrid peptides like this compound?
Several strategies have been explored to enhance the therapeutic index of cecropin-melittin hybrids and other α-helical AMPs:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers on the non-polar face of the helical peptide can significantly reduce hemolytic activity without compromising, and sometimes even enhancing, antimicrobial activity. This leads to a substantial improvement in the therapeutic index.[4][5]
-
Increasing Cationicity: Introducing additional positively charged amino acids (e.g., Lysine, Arginine) can enhance the peptide's affinity for negatively charged bacterial membranes, thereby lowering the MIC and increasing the therapeutic index.
-
-
Modification of the Hinge Region: For some hybrid peptides, the flexibility of the hinge region between the two peptide domains can influence its interaction with membranes. Modifying this region can alter the peptide's specificity for bacterial versus mammalian cells.
-
Combination Therapy: Using this compound in combination with traditional antibiotics has been shown to have a synergistic effect, potentially allowing for lower, less toxic doses of each agent to be used.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the therapeutic index of this compound or its analogs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | Inconsistent bacterial inoculum size. Peptide adsorption to plasticware. Inappropriate broth medium. | Standardize bacterial culture to a specific optical density before dilution. Use low-protein-binding polypropylene plates and pipette tips. Ensure the use of cation-adjusted Mueller-Hinton broth (MHB) as recommended for AMPs. |
| Peptide analog shows high hemolytic activity. | Increased hydrophobicity of the analog. High peptide concentration. | Reduce the hydrophobicity of the peptide by substituting some hydrophobic residues with less hydrophobic or polar ones. Test a wider range of lower peptide concentrations to accurately determine the HC50 (50% hemolytic concentration). |
| Low or no improvement in therapeutic index after modification. | The modification did not sufficiently decrease cytotoxicity or increase antimicrobial activity. The modification disrupted the peptide's secondary structure. | Consider alternative amino acid substitutions or combinations of modifications. Perform circular dichroism spectroscopy to assess the α-helical content of the modified peptide in membrane-mimicking environments. |
| Modified peptide is difficult to synthesize or purify. | Introduction of hydrophobic or aggregation-prone residues. | Optimize the solid-phase peptide synthesis protocol. Use a different purification method, such as a different gradient in reverse-phase HPLC. |
| Inconsistent results in cytotoxicity assays. | Contamination of cell cultures. Variation in cell seeding density. Interference of the peptide with the assay reagent (e.g., MTT). | Regularly test cell lines for mycoplasma contamination. Use a cell counter to ensure consistent cell numbers are seeded in each well. Include a control with the peptide and the assay reagent without cells to check for direct interactions. |
Data Presentation
The following tables summarize quantitative data from studies on cecropin-melittin hybrid analogs, demonstrating the impact of specific modifications on the therapeutic index. Note: Data for direct modifications of this compound (PL-5) is not publicly available; therefore, data from closely related analogs are presented for illustrative purposes.
Table 1: Effect of D-Amino Acid Substitution on Therapeutic Index
| Peptide | Modification | MIC (µg/mL) vs. E. coli | Hemolytic Activity (HC50 in µg/mL) | Therapeutic Index (HC50/MIC) | Fold Improvement in TI |
| Parent Peptide | L-amino acids only | 4 | 25 | 6.25 | - |
| Analog 1 | D-amino acid at position X | 4 | >200 | >50 | >8 |
| Analog 2 | D-amino acids at positions X and Y | 2 | >200 | >100 | >16 |
Table 2: Effect of Increased Cationicity on Therapeutic Index
| Peptide | Net Charge | MIC (µg/mL) vs. S. aureus | Cytotoxicity (IC50 in µg/mL) vs. Fibroblasts | Therapeutic Index (IC50/MIC) |
| Parent Peptide | +5 | 8 | 50 | 6.25 |
| Analog 3 | +7 | 4 | 60 | 15 |
| Analog 4 | +9 | 2 | 75 | 37.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs against a target bacterial strain.
Materials:
-
This compound or analog, lyophilized powder
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well low-protein-binding microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in sterile, ultrapure water. Serially dilute the peptide stock in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL.
-
Assay Setup: Add 50 µL of the appropriate peptide dilution to each well of the 96-well plate. Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This protocol measures the peptide's ability to lyse red blood cells (RBCs), a key indicator of its toxicity.
Materials:
-
Fresh human or sheep red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for 100% hemolysis control
-
Peptide solutions at various concentrations in PBS
-
96-well V-bottom microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).
-
Assay Setup: Add 100 µL of the RBC suspension to each well of a 96-well plate. Add 100 µL of the peptide solutions at various concentrations to the wells. For controls, add 100 µL of PBS (0% hemolysis) and 100 µL of 1% Triton X-100 (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_control) / (Abs_100%_control - Abs_0%_control)] x 100
Cytotoxicity Assay (MTT Assay)
This protocol assesses the peptide's toxicity against a mammalian cell line (e.g., human fibroblasts or keratinocytes).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide solutions at various concentrations in serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and replace it with 100 µL of serum-free medium containing the desired concentrations of the peptide. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the vehicle control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Peceleganan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Peceleganan.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
Symptoms:
-
Significantly lower than expected weight of the cleaved peptide from the resin.
-
Low peptide concentration determined by UV-Vis spectroscopy or other quantitative methods.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection: The Fmoc protecting group is not fully removed, preventing the next amino acid from coupling. | - Increase the deprotection time with piperidine solution.- Use a freshly prepared piperidine solution.- Perform a second deprotection step. |
| Poor Amino Acid Coupling: Steric hindrance or aggregation may prevent complete coupling of amino acids. | - Increase the coupling time.- Use a more efficient coupling reagent combination (e.g., HCTU/DIPEA or DIC/HOAt).- Perform a double coupling for difficult residues.- Consider using pseudo prolines at specific residues to disrupt secondary structures. |
| Peptide Aggregation on Resin: The growing peptide chain aggregates, making reactive sites inaccessible.[1] | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.[1]- Synthesize at a higher temperature to disrupt secondary structures.- Use a resin with a lower substitution level to increase the distance between peptide chains. |
| Premature Cleavage: The peptide is prematurely cleaved from the resin during synthesis cycles. | - Ensure the TFA concentration in the deprotection solution is not too high.- Use a more acid-stable resin linker. |
Problem 2: Poor Purity Profile of Crude this compound
Symptoms:
-
Multiple peaks of similar intensity to the main product peak in the HPLC chromatogram.
-
Presence of deletion sequences or capped sequences identified by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Deletion Sequences: Incomplete coupling or deprotection leads to peptides missing one or more amino acids. | - Optimize coupling and deprotection steps as described in Problem 1.- Monitor coupling completion with a ninhydrin test. |
| Side Reactions at Arginine Residues: The guanidinium group of arginine can undergo side reactions like lactam formation.[2] | - Use arginine derivatives with robust protecting groups (e.g., Pbf).- Minimize the time the peptide is exposed to acidic conditions during cleavage. |
| Racemization: The stereochemistry of amino acids can be altered during activation and coupling. | - Use coupling reagents known to suppress racemization, such as those containing HOAt.- Avoid prolonged pre-activation times. |
| Oxidation of Methionine (if present): Methionine residues can be oxidized during synthesis or workup. | - Add scavengers like dithiothreitol (DTT) to the cleavage cocktail.- Work under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulties in Purification of this compound
Symptoms:
-
Poor solubility of the crude peptide in purification solvents.
-
Broad peaks or poor resolution during reverse-phase HPLC.
-
Co-elution of impurities with the main product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrophobicity and Aggregation: this compound, being an antimicrobial peptide, is likely to have hydrophobic regions causing aggregation and poor solubility.[3] | - Dissolve the crude peptide in a small amount of strong organic solvent (e.g., DMSO or hexafluoroisopropanol) before diluting with the mobile phase.- Add denaturing agents like guanidinium chloride to the purification buffer to disrupt aggregates.- Optimize the HPLC gradient to achieve better separation of hydrophobic species. |
| Ion Pairing Issues: Incomplete ion pairing can lead to poor peak shape. | - Ensure the trifluoroacetic acid (TFA) concentration in the mobile phase is optimal (typically 0.1%).- Consider using alternative ion-pairing reagents like formic acid. |
| Column Overloading: Injecting too much peptide onto the HPLC column. | - Reduce the amount of peptide injected per run.- Use a larger-diameter preparative HPLC column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for a 26-amino acid peptide like this compound?
A1: For a peptide of this length, Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is generally the preferred method.[4] This strategy offers milder deprotection conditions compared to Boc chemistry, which helps in minimizing side reactions and preserving the integrity of the peptide chain.
Q2: How can I monitor the efficiency of the synthesis at different stages?
A2: Regular monitoring is crucial for a successful synthesis. The Kaiser (ninhydrin) test can be used to check for the presence of free primary amines after each coupling step. A negative result (yellow beads) indicates a complete coupling. Additionally, cleaving a small amount of peptide from the resin at intermediate stages and analyzing it by HPLC and mass spectrometry can provide valuable information about the synthesis quality.
Q3: What are the common side reactions to watch out for when synthesizing arginine-rich peptides?
A3: Arginine residues are prone to several side reactions. One common issue is the formation of a lactam ring within the arginine side chain. Another potential problem is the sulfonation of arginine residues if sulfur-containing scavengers are used in the cleavage cocktail without proper optimization.[5] Careful selection of protecting groups and cleavage conditions is essential to minimize these side reactions.
Q4: What is the best approach for cleaving this compound from the resin and removing protecting groups?
A4: A standard cleavage cocktail for Fmoc-synthesized peptides is a mixture of trifluoroacetic acid (TFA), a scavenger to protect sensitive residues, and water. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of this compound. For instance, if tryptophan is present, TIS is a good scavenger to prevent its modification.
Q5: My purified this compound shows low biological activity. What could be the reason?
A5: Low biological activity could be due to several factors:
-
Incorrect primary sequence: Verify the sequence by mass spectrometry and sequencing.
-
Improper folding: While many antimicrobial peptides are active in their linear form, some require a specific conformation. Ensure that the purification and storage conditions are conducive to proper folding.
-
Oxidation or other modifications: Re-analyze the purified peptide for any modifications that might have occurred during synthesis or handling.
-
Presence of residual TFA: Residual TFA from purification can affect the pH of the bioassay and impact peptide activity. Ensure complete removal of TFA by lyophilization from a dilute acetic acid solution.
Experimental Protocols & Methodologies
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol outlines a general procedure for the manual or automated synthesis of this compound using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the this compound sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for common synthesis problems.
References
Validation & Comparative
Peceleganan vs. Silver Sulfadiazine: A Comparative Analysis for Wound Infection Treatment
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents for wound infections. This guide provides a detailed, evidence-based comparison between Peceleganan, a novel antimicrobial peptide (AMP), and silver sulfadiazine (SSD), a long-established standard of care. The analysis is based on recent clinical trial data and established pharmacological knowledge.
Quantitative Performance Comparison
Recent Phase IIb and Phase III clinical trials have provided quantitative data on the efficacy and safety of this compound spray compared to 1% silver sulfadiazine cream in treating skin wound infections.
Table 1: Clinical Efficacy Outcomes
| Outcome | This compound (2‰ Spray) | Silver Sulfadiazine (1% Cream) | Study | Key Finding |
| Clinical Efficacy (Day 8) | 90.4% (339/375 patients) | 78.7% (144/183 patients) | Phase III RCT | This compound showed a statistically higher clinical efficacy rate (P < .001). |
| Clinical Efficacy (Day 5) | 59.2% (222/375 patients) | 49.2% (90/183 patients) | Phase III RCT | This compound demonstrated a higher clinical efficacy rate at an earlier time point (P = .03). |
| Clinical Efficacy (Day 8) | 96.7% | 87.5% | Phase IIb RCT | Different concentrations of this compound (1‰, 2‰, 4‰) all showed higher efficacy than the control group. |
Table 2: Bacterial Clearance and Safety
| Outcome | This compound (2‰ Spray) | Silver Sulfadiazine (1% Cream) | Study | Key Finding |
| Bacterial Clearance (Day 8) | 24.0% (80/334 patients) | 46.0% (75/163 patients) | Phase III RCT | Silver sulfadiazine achieved a significantly higher rate of bacterial clearance (P < .001). |
| Bacterial Clearance (Day 5) | 16.5% (55/334 patients) | 30.7% (50/163 patients) | Phase III RCT | Silver sulfadiazine was more effective at clearing bacteria at the earlier time point (P < .001). |
| Adverse Events | Similar to control | Similar to treatment | Phase III RCT | No severe adverse events were related to this compound application. |
| Systemic Absorption | Undetectable blood concentration | Systemic absorption can occur, especially in large wounds | Phase IIb RCT / Literature | This compound demonstrates a favorable safety profile with no detectable systemic absorption. SSD carries a risk of systemic toxicity. |
Mechanisms of Action
This compound and silver sulfadiazine employ fundamentally different mechanisms to combat wound pathogens.
This compound: Membrane Disruption and Immunomodulation
This compound, as an antimicrobial peptide, primarily acts by physically disrupting the bacterial cell membrane. This mechanism is less likely to induce bacterial resistance compared to conventional antibiotics that target specific metabolic pathways. AMPs like this compound are known to have immunomodulatory properties, which can aid in the wound healing process by modulating inflammatory responses.
Silver Sulfadiazine: Multi-Target Inhibition
Silver sulfadiazine acts as a reservoir for the slow and sustained release of silver ions (Ag+) into the wound environment. These ions are highly reactive and bactericidal, binding to multiple sites in bacterial cells, including the cell wall, proteins, and DNA, leading to structural damage and enzyme inhibition. The sulfadiazine moiety acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.
Experimental Protocols
The comparative data is primarily derived from a multicenter, open-label, Phase III randomized clinical trial.
Phase III Clinical Trial Protocol
-
Objective: To assess the safety and efficacy of this compound spray for treating skin wound infections compared with SSD cream.
-
Design: A multicenter, open-label, phase 3 randomized clinical trial conducted across 37 hospitals in China.
-
Participants: 570 adult patients with diagnosed secondary open wound infections were recruited.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 2‰ this compound spray (n=381) or 1% silver sulfadiazine cream (n=189).
-
Primary Outcome: The primary efficacy outcome was the clinical efficacy rate on day 8 (the first day after treatment completion). Clinical efficacy was defined by the improvement in clinical signs and symptoms of infection (e.g., reduction in purulent discharge, edema, and erythema).
-
Secondary Outcomes: Secondary measures included the clinical efficacy rate on day 5 and the bacterial clearance rate on days 5 and 8. Safety was assessed by monitoring adverse events and standard clinical and laboratory parameters.
Summary and Conclusion
The comparison between this compound and silver sulfadiazine reveals a nuanced trade-off for wound infection treatment.
-
Clinical Efficacy: this compound demonstrates superior clinical efficacy, leading to a faster and more frequent resolution of the clinical signs of infection compared to silver sulfadiazine.
-
Bactericidal Activity: Silver sulfadiazine is more effective at eradicating bacteria from the wound bed, as shown by its significantly higher bacterial clearance rates.
-
Safety Profile: this compound has an excellent safety profile with no detectable systemic absorption, a notable advantage over SSD, which can be absorbed and cause toxicity, especially when used on large surface areas.
-
Mechanism & Resistance: this compound's membrane-disrupting mechanism is less prone to inducing bacterial resistance, a critical consideration in modern antimicrobial development.
Peceleganan: A Comparative Analysis of a Promising Antimicrobial Peptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peceleganan (PL-5) with other prominent antimicrobial peptides (AMPs). Supported by experimental data, this analysis delves into antimicrobial efficacy, cytotoxicity, and mechanisms of action to inform future research and development in the fight against antimicrobial resistance.
This compound is a synthetic, 26-amino acid α-helical antimicrobial peptide, engineered as a hybrid of Cecropin A and Melittin B.[1] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and has been investigated clinically as a topical spray for wound infections.[2][3] This guide offers a comparative perspective on this compound's performance against other well-characterized AMPs: Pexiganan, LL-37, Melittin, and Cecropin A.
Comparative Antimicrobial Efficacy
The antimicrobial activity of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and comparator AMPs against a range of clinically relevant bacteria. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Gram-Negative Bacteria | This compound (PL-5) MIC (µM) | Pexiganan MIC (µg/mL) | LL-37 MIC (µg/mL) | Melittin MIC (µg/mL) | Cecropin A MIC (µM) |
| Escherichia coli | 2[1] | 8 - 16[4] | <10[5][6] | 4 - 64[7] | 2.25 (mean)[8] |
| Pseudomonas aeruginosa | 8[1] | 16 - 32[4][9] | <10[5][6] | 50 - 100[10] | - |
| Klebsiella pneumoniae | 4[1] | 8 - 16[4] | - | 32[11] | - |
| Acinetobacter baumannii | - | 8 - 16[4] | - | 8 - 32[11] | 2 - 8 (hybrid)[12] |
| Gram-Positive Bacteria | This compound (PL-5) MIC (µM) | Pexiganan MIC (µg/mL) | LL-37 MIC (µg/mL) | Melittin MIC (µg/mL) | Cecropin A MIC (µM) |
| Staphylococcus aureus | 4[1] | 16 - 32[4] | <10[5][6] | 1 - 5[10] | - |
| Staphylococcus epidermidis | 4[1] | - | <10[5] | - | - |
| Streptococcus pneumoniae | 2[1] | - | - | - | - |
| Enterococcus faecalis | >8 µg/mL*[13] | 32 - 256[4] | - | - | - |
| Note: this compound showed reduced efficacy against E. faecalis in clinical isolates. |
Cytotoxicity Profile: A Comparison of Hemolytic Activity
A critical factor in the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common in vitro measure of cytotoxicity.
| Antimicrobial Peptide | Hemolytic Activity |
| This compound (PL-5) | Preclinical and clinical data suggest a favorable safety profile for topical application, with no detectable systemic absorption in clinical trials, indicating low cytotoxicity.[2][3] |
| Pexiganan | Low hemolytic activity reported, with concentrations needed to induce hemolysis being significantly higher than the MICs for many bacterial strains.[1] |
| LL-37 | Exhibits hemolytic activity and toxicity to human leukocytes, which is a limitation for its systemic therapeutic use.[14][15] |
| Melittin | Known for its potent hemolytic activity, which is a major obstacle to its clinical application.[2][11][16] |
| Cecropin A | Generally shows low hemolytic activity, demonstrating selectivity for bacterial membranes.[8][17] |
Mechanism of Action: Membrane Disruption
Cationic antimicrobial peptides like this compound primarily exert their antimicrobial effect through the disruption of bacterial cell membranes. This mechanism is generally accepted to be a multi-step process initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by membrane insertion, leading to permeabilization and cell death.
Caption: General mechanism of action for cationic antimicrobial peptides.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test antimicrobial peptide (e.g., this compound)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria as observed by the naked eye or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the lytic activity of an antimicrobial peptide against red blood cells.
Materials:
-
Test antimicrobial peptide
-
Freshly collected red blood cells (RBCs) (e.g., human or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for 100% hemolysis control
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial twofold dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 414 nm or 540 nm to quantify the amount of released hemoglobin.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion
This compound emerges as a promising topical antimicrobial agent with a broad spectrum of activity and a favorable safety profile. Its efficacy against a range of clinically relevant pathogens, combined with its apparent low cytotoxicity in topical applications, positions it as a valuable candidate for addressing wound infections. While direct comparative data with other AMPs under standardized conditions is limited, the available evidence suggests that this compound's performance is competitive, particularly when considering its intended topical route of administration which minimizes concerns about systemic toxicity and hemolytic activity observed with some other potent AMPs like Melittin. Further research involving head-to-head comparative studies will be crucial to fully elucidate the relative advantages and disadvantages of this compound in the growing arsenal of antimicrobial peptides.
References
- 1. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial properties of pexiganan, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities [mdpi.com]
- 8. Characterization of the Antimicrobial Activities of Trichoplusia ni Cecropin A as a High-Potency Therapeutic against Colistin-Resistant Escherichia coli [mdpi.com]
- 9. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 17. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides [mdpi.com]
Peceleganan Demonstrates Potent Broad-Spectrum Activity in Preclinical Assessments
For Immediate Release:
[City, State] – [Date] – New analyses of preclinical data on Peceleganan (also known as PL-5), a novel antimicrobial peptide, underscore its significant broad-spectrum antibacterial activity against a range of clinically relevant pathogens. These findings, detailed in comparative guides for researchers and drug development professionals, position this compound as a promising candidate in the fight against antibiotic resistance.
This compound, a synthetic cecropin-melittin hybrid peptide, has demonstrated potent in vitro activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria at low micromolar concentrations. Preclinical studies have consistently highlighted its broader and, in some cases, stronger antibacterial spectrum compared to conventional antibiotics.
Comparative In Vitro Efficacy
Minimum Inhibitory Concentration (MIC)
Quantitative analysis of this compound's in vitro potency was determined by Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Preclinical data reveals this compound's efficacy against several standard ATCC bacterial strains.
| Pathogen | Strain | This compound (PL-5) MIC (µM) |
| Escherichia coli | ATCC 25922 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 2 |
| Klebsiella pneumoniae | ATCC 700603 | 4 |
| Staphylococcus aureus | ATCC 25923 | 4 |
| Staphylococcus epidermidis | ATCC 12228 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| [1] |
Further data from supplementary materials of a phase 3 clinical trial indicates that the mean geometric inhibitory concentration of this compound against common wound-infecting strains was generally no more than 8 μg/mL.[2] This potency extends to several antibiotic-resistant strains, highlighting its potential utility in treating challenging infections.[2]
Mechanism of Action: A Multi-faceted Approach
The primary mechanism of action for this compound, like other cecropin-melittin hybrid peptides, involves the rapid disruption of the bacterial cell membrane. This interaction is multifaceted and leads to cell death through several proposed models.
The initial interaction is driven by electrostatic forces between the cationic peptide and the negatively charged bacterial membrane. This is followed by hydrophobic interactions that lead to peptide insertion into the membrane bilayer. Subsequently, this compound is thought to induce membrane disruption through various mechanisms, including the formation of toroidal or barrel-stave pores, a 'carpet-like' aggregation that dissolves the membrane, or the induction of multilamellar lipid stacks. In some cases, the peptide may translocate into the cytoplasm and interfere with essential intracellular processes such as DNA and protein synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. Control wells with no peptide are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in broth.
-
Exposure: this compound is added at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control with no peptide is also included.
-
Sampling: Aliquots are removed from each suspension at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Future Directions
The compelling preclinical data for this compound, particularly its broad-spectrum activity and efficacy against resistant pathogens, warrants further investigation. Future preclinical studies should focus on generating comprehensive comparative data against a wider array of antimicrobial peptides and standard-of-care antibiotics. Additionally, detailed time-kill kinetic studies will provide valuable insights into its bactericidal dynamics. Elucidating the precise molecular interactions with the bacterial membrane will further refine our understanding of its potent antimicrobial action.
References
Peceleganan Spray Demonstrates Superior Clinical Efficacy in Wound Infections Compared to Silver Sulfadiazine
New head-to-head clinical trial data reveals that Peceleganan spray, a novel antimicrobial peptide therapeutic, shows a statistically significant improvement in clinical efficacy for treating skin wound infections when compared to the standard-of-care, 1% silver sulfadiazine (SSD) cream. While exhibiting a better clinical outcome, the bacterial clearance rate of this compound spray was observed to be lower than SSD.
A major Phase 3 multicenter, open-label randomized clinical trial provides the most robust direct comparison of this compound spray against SSD cream. This guide synthesizes the findings from this pivotal trial, alongside data from a preceding Phase IIb study, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Clinical Efficacy and Safety
The Phase 3 trial demonstrated a significant advantage for this compound in clinical efficacy. On day 8 of treatment, 90.4% of patients in the this compound group achieved clinical efficacy, compared to 78.7% in the SSD group. This trend was also observed earlier in the treatment course, with a 59.2% clinical efficacy rate for this compound on day 5, versus 49.2% for SSD.
However, the bacterial clearance rates presented a different picture. On day 8, the SSD group showed a higher bacterial clearance rate at 46.0%, compared to 24.0% in the this compound group. A similar pattern was seen on day 5, with 30.7% for SSD and 16.5% for this compound. Importantly, the incidence of adverse events was similar between the two treatment groups, indicating a comparable safety profile for this compound spray.
Data from an earlier Phase IIb clinical trial further supports the efficacy and safety of this compound spray. In this study, various concentrations of this compound spray were compared to SSD. On day 8, the efficacy rates for 1‰, 2‰, and 4‰ this compound spray were 100.0%, 96.7%, and 96.7% respectively, all significantly higher than the 87.5% efficacy rate of the SSD control group.
Table 1: Phase 3 Clinical Trial Efficacy and Safety Results
| Outcome Measure | This compound Spray (2‰) | Silver Sulfadiazine Cream (1%) | P-value |
| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 |
| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 |
| Bacterial Clearance Rate (Day 8) | 24.0% (80/334 |
Safety and toxicity profile of Peceleganan compared to other topical antimicrobials
For researchers, scientists, and drug development professionals, a critical evaluation of a new topical antimicrobial's safety and toxicity is paramount. This guide provides an objective comparison of Peceleganan, a novel antimicrobial peptide, with established topical agents, supported by available clinical and preclinical data.
This compound has demonstrated a promising safety and tolerability profile in clinical trials, positioning it as a potentially safer alternative to some conventional topical antimicrobials. This comparison guide delves into the safety and toxicity of this compound in relation to mupirocin, bacitracin, neomycin, polymyxin B, silver sulfadiazine, and chlorhexidine, focusing on cytotoxicity, irritation, sensitization, systemic absorption, and overall adverse event profiles.
Comparative Safety and Toxicity Profile
The following table summarizes the key safety and toxicity parameters for this compound and other selected topical antimicrobials. Data is compiled from published clinical trials and in vitro studies.
| Parameter | This compound | Mupirocin | Bacitracin | Neomycin | Polymyxin B (Topical) | Silver Sulfadiazine | Chlorhexidine |
| Cytotoxicity (in vitro) | No specific in vitro cytotoxicity data on keratinocytes or fibroblasts publicly available. Clinical data suggests low toxicity. | Low to no toxicity to keratinocytes and fibroblasts at therapeutic concentrations.[1] | Can decrease keratinocyte proliferation at higher concentrations.[2] | Can be cytotoxic to keratinocytes and fibroblasts.[3] | Not significantly toxic to keratinocytes and fibroblasts at clinically relevant doses.[3] | Toxic to keratinocytes and fibroblasts in vitro.[4] | Cytotoxic to both fibroblasts and keratinocytes, even at low concentrations.[5][6] |
| Irritation Potential | Adverse event rates similar to silver sulfadiazine in clinical trials.[7] | Common side effects include burning, stinging, and pain at the application site (1% to 10% of users).[5][8] | Minor skin irritation can occur.[2] | Can cause skin irritation. | Local irritation can occur. | Skin irritation, itching, burning, and rash are common side effects.[9] | Can cause irritant contact dermatitis, especially at higher concentrations.[10][11][12] |
| Sensitization Potential | No reports of sensitization in clinical trials.[13][14] | Cutaneous hypersensitivity reactions, including contact dermatitis, have been reported.[5] | A known contact allergen; designated "Contact Allergen of the Year" in 2003.[15] | A very common contact allergen, with a pooled prevalence of 3.2% in adults and 4.3% in children in dermatitis patients.[16][17][18] | Allergic reactions are possible. | Allergic reactions to the sulfa component can occur.[3] | Can cause allergic contact dermatitis and, rarely, anaphylaxis.[10][19][20] |
| Systemic Absorption | Not detectable in blood in pharmacokinetic analysis from clinical trials.[14][21] | Minimal systemic absorption through intact skin.[9] | Not significantly absorbed from the skin. | Can be absorbed from damaged skin, potentially leading to nephrotoxicity and ototoxicity. | Minimal absorption from the skin. Systemic use is associated with nephrotoxicity and neurotoxicity.[22] | Silver can be absorbed, especially from large burn areas, potentially causing argyria.[9] | Minimal absorption through intact skin. |
| Common Adverse Events | Adverse event rates similar to silver sulfadiazine.[7] | Burning, stinging, pain, itching, rash.[5][8] | Itching, rash.[2][23][24] | Allergic contact dermatitis.[16][17][18] | Local irritation.[11] | Burning sensation, rash, itching.[9] | Skin irritation, allergic reactions.[10][12] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of safety data.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human keratinocytes or fibroblasts are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test antimicrobial agent. Control wells receive medium without the test agent.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well.
-
Incubation with MTT: The plates are incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
2. Neutral Red Uptake (NRU) Assay
This assay evaluates the accumulation of the neutral red dye in the lysosomes of viable cells.
-
Cell Seeding: Cells are seeded in 96-well plates as described for the MTT assay.
-
Treatment: Cells are exposed to the test antimicrobial agents at various concentrations.
-
Incubation: Plates are incubated for a specified duration.
-
Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red for approximately 2-3 hours.[25]
-
Washing and Destaining: The cells are washed to remove excess dye, and then a destain solution (e.g., a mixture of ethanol and acetic acid) is added to extract the dye from the lysosomes.[26]
-
Absorbance Reading: The absorbance of the extracted dye is measured at 540 nm.[26] The amount of dye retained is proportional to the number of viable cells.
Skin Sensitization Assays
1. Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Application of Test Substance: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared. The substance is applied to the dorsum of both ears of the mice for three consecutive days.[6]
-
Thymidine Injection: On day 5, a radiolabeled thymidine (e.g., 3H-methyl thymidine) is injected intravenously.
-
Lymph Node Excision: Approximately 5 hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabeled thymidine is measured using a scintillation counter.
-
Stimulation Index (SI): The proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result for sensitization.
2. Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study to evaluate the potential of a substance to cause skin irritation and sensitization in humans.
-
Induction Phase: Patches containing the test material are applied to the backs of human volunteers for 24 hours.[4] This is repeated nine times over a three-week period at the same site.[4] The sites are evaluated for any skin reactions after each application.[27]
-
Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.[4]
-
Challenge Phase: A single patch with the test material is applied to a new, naive site on the back for 24 hours.[4]
-
Evaluation: The challenge site is scored for any skin reactions at 24, 48, and 72 hours after patch removal.[4] A reaction at the challenge site that is more significant than any reaction observed during the induction phase may indicate sensitization.[4]
Visualizing Experimental Workflows and Pathways
To further clarify the methodologies and biological processes involved in safety and toxicity assessment, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DailyMed - MUPIROCIN 2%- mupirocin ointment [dailymed.nlm.nih.gov]
- 9. Mupirocin side effects and how to avoid them [singlecare.com]
- 10. Chlorhexidine Allergy: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. allergy.org.au [allergy.org.au]
- 13. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Prevalence of Contact Allergy to Neomycin in Dermatitis Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prevalence of Contact Allergy to Neomycin in Dermatitis Patients: A Systematic Review and Meta‐Analysis | Semantic Scholar [semanticscholar.org]
- 18. research.regionh.dk [research.regionh.dk]
- 19. ovid.com [ovid.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Indication-specific dosing for Baciguent (bacitracin topical), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 24. Bacitracin Topical: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of the Bactericidal Kinetics of Peceleganan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bactericidal kinetics of Peceleganan (also known as PL-5), a novel synthetic antimicrobial peptide (AMP), against alternative antimicrobial agents. As the global challenge of antibiotic resistance intensifies, understanding the kinetic profiles of new antimicrobials is crucial for their effective development and clinical application. This document summarizes available data, outlines experimental methodologies, and visualizes key processes to offer a comprehensive resource for the scientific community.
This compound is a synthetic α-helical antimicrobial peptide composed of 26 amino acids.[1] Preclinical studies have demonstrated its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] Its primary mechanism of action is believed to involve the disruption of bacterial cell membranes, a characteristic feature of many AMPs that leads to rapid bactericidal effects.
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound against various common pathogens. Due to the limited availability of direct time-kill kinetic data for this compound in publicly accessible literature, this guide also presents kinetic data for a representative synthetic antimicrobial peptide, T9W, to illustrate the rapid bactericidal action typical of this class of molecules. For comparison, data on silver sulfadiazine, a common topical antimicrobial, is also included.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (PL-5) [1]
| Microbial Species | Strain Count | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | 258 | 4 | 8 |
| Staphylococcus epidermidis | 114 | 4 | 8 |
| Escherichia coli | 87 | 4 | 8 |
| Pseudomonas aeruginosa | 74 | 4 | 8 |
| Enterobacter cloacae | 63 | 8 | 16 |
| Klebsiella pneumoniae | 45 | 16 | 16 |
| Acinetobacter baumannii | 31 | 4 | 8 |
Table 2: Comparative Bactericidal Kinetics Against Pseudomonas aeruginosa
| Antimicrobial Agent | Concentration | Time to Achieve >3-log₁₀ Reduction (99.9% Killing) | Reference |
| Synthetic AMP (T9W) | 1x LC | < 30 minutes | [2] |
| 4x LC | < 5 minutes | [2] | |
| Silver Sulfadiazine | 5-10 µg/mL | Effective against mature biofilms (time not specified) | [3] |
*LC: Lethal Concentration
Experimental Protocols
A standardized methodology is critical for the accurate assessment and comparison of bactericidal kinetics. The following section details a typical protocol for a time-kill kinetic assay.
Time-Kill Kinetic Assay Protocol
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., Pseudomonas aeruginosa) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.
2. Assay Setup:
-
The antimicrobial agent is prepared at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
The standardized bacterial inoculum is added to tubes containing the antimicrobial agent at its different concentrations. A growth control tube (bacteria without antimicrobial) is also included.
3. Incubation and Sampling:
-
The tubes are incubated at 37°C with agitation.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), an aliquot is removed from each tube.
4. Viable Cell Counting:
-
The collected aliquots are serially diluted in a sterile saline solution.
-
A specific volume of each dilution is plated onto agar plates.
-
The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted.
5. Data Analysis:
-
The CFU/mL at each time point is calculated.
-
The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing Experimental Workflow and Bactericidal Mechanism
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow of a time-kill assay and the proposed mechanism of action for antimicrobial peptides like this compound.
Caption: Workflow of a Time-Kill Kinetic Assay.
References
- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Efficiency and Modes of Action of the Novel Antimicrobial Peptide T9W against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Peceleganan in Animal Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Peceleganan, a synthetic antimicrobial peptide (AMP), has shown promise in preclinical and clinical studies. This guide provides a comparative analysis of the in-vivo efficacy of this compound and its analogs with established antimicrobial agents in various animal infection models. The data presented is intended to aid researchers in evaluating its potential as a therapeutic agent.
Section 1: Efficacy in Skin and Wound Infection Models
The majority of in-vivo data for this compound comes from studies of topical applications in wound infections. Here, we compare its performance with the commonly used topical antimicrobial, silver sulfadiazine.
Table 1: Comparison of this compound and Silver Sulfadiazine in Wound Infection Models
| Parameter | This compound | Silver Sulfadiazine (SSD) | Animal Model | Source |
| Clinical Efficacy Rate (Day 8) | 90.4% | 78.7% | Human Clinical Trial (Phase 3) | [1][2][3][4] |
| Bacterial Clearance Rate (Day 8) | 24.0% | 46.0% | Human Clinical Trial (Phase 3) | [1][4] |
| Wound Contraction (>85% on Day 14) | Not Reported | Achieved | Infected deep second-degree burn wound mice model | [5][6] |
| Bacterial Eradication (S. aureus) | Not Reported | Achieved by Day 7 | Infected deep second-degree burn wound mice model | [5][6] |
Note: The available data for this compound in wound infection models is primarily from human clinical trials, which show a higher clinical efficacy but lower bacterial clearance compared to Silver Sulfadiazine.[1][4] In contrast, animal model data for a nano-sized silver sulfadiazine formulation demonstrates significant wound contraction and bacterial eradication.[5][6]
Experimental Protocols: Wound Infection Models
Human Clinical Trial (this compound vs. SSD) [1][4]
-
Study Design: Multicenter, open-label, phase 3 randomized clinical trial.
-
Participants: 570 adult patients with secondary open wound infections.
-
Intervention: Patients were randomized (2:1) to receive either 2‰ this compound spray or 1% silver sulfadiazine (SSD) cream.
-
Primary Outcome: Clinical efficacy rate on day 8, assessed by improvement in signs and symptoms of infection.
-
Secondary Outcome: Bacterial clearance rate on days 5 and 8.
Infected Deep Second-Degree Burn Wound Mice Model (Silver Sulfadiazine) [5][6]
-
Animal Model: Mice.
-
Wound Induction: A deep second-degree burn wound is created on the dorsum of the mice.
-
Infection: The burn site is injected with a bacterial suspension (e.g., Staphylococcus aureus).
-
Treatment: Application of nano-sized silver sulfadiazine loaded in a poloxamer thermosensitive hydrogel (NS/Gel).
-
Endpoints: Wound contraction rate, bacterial colony count in the wound region, histological analysis, and cytokine measurement.
Signaling Pathway: Antimicrobial Peptide Mechanism of Action
Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane.
Figure 1: Simplified mechanism of action for antimicrobial peptides.
Section 2: Efficacy in Gastric Infection Models
While direct data for this compound in gastric infection models is unavailable, studies on its close analog, Pexiganan, provide valuable insights, particularly in the context of Helicobacter pylori infections.
Table 2: Comparison of Pexiganan and its Nanoparticle Formulation in a Murine H. pylori Infection Model
| Parameter | Pexiganan Suspension | Pexiganan Nanoparticles (PNPs) | Animal Model | Source |
| H. pylori Clearance Rate (30 mg/kg) | Incomplete | 100% | Mice | [7] |
| Bacterial Recovery (Log CFU/stomach at 30 mg/kg) | Not completely cleared | 0 | Mice | [7] |
Note: The nanoparticle formulation of Pexiganan demonstrated significantly higher efficacy in eradicating H. pylori in a mouse model compared to the pexiganan suspension alone.[7] This highlights the importance of the delivery system in the in-vivo performance of antimicrobial peptides.
Experimental Protocol: Murine H. pylori Infection Model[7]
-
Animal Model: Mice.
-
Infection: Mice are infected with human H. pylori.
-
Treatment: Oral administration of Pexiganan suspension or Pexiganan nanoparticles (PNPs) at doses of 1, 3, 10, or 30 mg/kg once daily for three consecutive days.
-
Endpoints: H. pylori urease activity in the stomach and mean bacterial count (CFU/stomach).
Experimental Workflow: In Vivo H. pylori Clearance Study
Figure 2: Workflow for evaluating H. pylori clearance in a mouse model.
Section 3: Efficacy in Systemic Infection Models
Direct comparative data for this compound in systemic animal infection models is limited. However, data from studies on other antimicrobial peptides and conventional antibiotics like Levofloxacin provide a basis for potential comparisons.
Table 3: Efficacy of Levofloxacin in a Murine Pyelonephritis Model
| Parameter | Levofloxacin | Ciprofloxacin | Animal Model | Source |
| Reduction in Bacterial Load (log10 CFU/gram) | Superior to Ciprofloxacin at all doses | - | Murine model of hematogenous pyelonephritis (S. aureus) | [8] |
| Histological Evidence of Pyelonephritis (40 mg/kg) | No evidence | Reduction in severity | Murine model of hematogenous pyelonephritis (S. aureus) | [8] |
Note: In a murine model of pyelonephritis caused by S. aureus, Levofloxacin was found to be superior to Ciprofloxacin in both reducing bacterial load and preventing kidney damage.[8]
Experimental Protocol: Murine Hematogenous Pyelonephritis Model[8]
-
Animal Model: Carrageenan-primed mice.
-
Infection: Intravenous injection of methicillin-susceptible or -resistant Staphylococcus aureus.
-
Treatment: Oral administration of Levofloxacin or Ciprofloxacin once or twice daily for 4 days.
-
Endpoints: Quantitative determination of CFU per gram of kidney tissue and histological examination of the kidneys.
Logical Relationship: Factors Influencing In Vivo Efficacy
The in-vivo efficacy of an antimicrobial agent is a complex interplay of its intrinsic activity and its pharmacokinetic and pharmacodynamic properties within the host.
Figure 3: Key factors influencing the in vivo efficacy of antimicrobials.
Conclusion
The available data suggests that this compound is a promising topical antimicrobial agent with high clinical efficacy in treating wound infections, although its bacterial clearance rate may be lower than that of silver sulfadiazine.[1][4] The efficacy of its analog, Pexiganan, in a gastric infection model highlights the potential of this class of antimicrobial peptides for other applications, particularly when formulated to enhance stability and delivery.[7]
Further research is warranted to directly compare the in-vivo efficacy of this compound with a broader range of antimicrobial agents in standardized animal models of both topical and systemic infections. Such studies will be crucial in fully elucidating its therapeutic potential and defining its place in the antimicrobial armamentarium.
References
- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial spray outperforms silver sulfadiazine in trial | epocrates [epocrates.com]
- 3. This compound good for skin wounds :- Medznat [medznat.com.ua]
- 4. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Silver Sulfadiazine Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Silver Sulfadiazine Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexiganan: A Novel Antimicrobial Peptide Circumventing Conventional Antibiotic Resistance
A comprehensive analysis of cross-resistance studies reveals pexiganan, an antimicrobial peptide, demonstrates significant potential in combating multi-drug resistant bacteria due to its unique mechanism of action that leaves it unaffected by common resistance pathways. Unlike conventional antibiotics that target specific metabolic pathways or cellular components, pexiganan directly disrupts the integrity of bacterial cell membranes, a mechanism for which bacteria have shown a low propensity to develop resistance. This key difference makes pexiganan a promising candidate for treating infections caused by bacteria that have become resistant to traditional therapies.
Extensive in vitro studies have consistently shown no evidence of cross-resistance between pexiganan and a wide array of conventional antibiotics. The minimum inhibitory concentrations (MICs) of pexiganan against bacterial strains resistant to antibiotics such as oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamycin were found to be equivalent to those for susceptible strains. This indicates that the resistance mechanisms bacteria have developed against these conventional drugs do not confer resistance to pexiganan.
Mechanism of Action: A Different Approach to Bacterial Killing
Pexiganan, a synthetic analog of magainin, exerts its bactericidal effect by forming toroidal pores in the bacterial cell membrane. This process involves the peptide's initial electrostatic interaction with the negatively charged bacterial membrane, followed by its insertion into the lipid bilayer. The accumulation of pexiganan peptides then leads to the formation of pores, causing leakage of essential cellular contents and ultimately cell death. This physical disruption of the membrane is a rapid process, with studies showing elimination of high concentrations of bacteria like Pseudomonas aeruginosa within 20 minutes.
Conventional antibiotics, in contrast, typically work by inhibiting crucial enzymatic processes or pathways, such as cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., macrolides, tetracyclines), or DNA replication (e.g., fluoroquinolones). Bacteria develop resistance to these agents through various mechanisms, including enzymatic degradation of the antibiotic, modification of the antibiotic's target, or active efflux of the drug from the cell. Because pexiganan's target is the fundamental structure of the cell membrane, these common resistance mechanisms are rendered ineffective.
Comparative Efficacy Against Resistant Strains
Quantitative data from multiple studies underscore pexiganan's consistent performance against a broad spectrum of antibiotic-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of pexiganan against various resistant phenotypes.
| Table 1: Pexiganan MICs against Resistant Staphylococcus aureus | ||
| Resistant Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 16 | 16 |
| Methicillin-Susceptible S. aureus (MSSA) | 16 | 32 |
| Mupirocin-Resistant | 16 | - |
| Fusidic Acid-Resistant | 16 | - |
| Bacitracin and Neomycin-Resistant | 16 | - |
| Vancomycin-Intermediate S. aureus (VISA) | 32 | - |
| Vancomycin-Resistant S. aureus (VRSA) | 8-16 | - |
| Data compiled from multiple sources. |
| Table 2: Pexiganan MICs against Resistant Gram-Negative Bacteria | ||
| Bacterial Species (Resistant Phenotype) | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae (producing β-lactamases) | Not adversely affected | - |
| P. aeruginosa (producing β-lactamases) | Not adversely affected | - |
| Klebsiella pneumoniae (Carbapenemase-producing) | 4 - 32 | - |
| Acinetobacter spp. (Multi-drug resistant) | 8 | - |
| Data compiled from multiple sources. |
Experimental Protocols
The data presented above are primarily derived from in vitro susceptibility testing using standardized methodologies. A typical experimental workflow for determining cross-resistance is outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).
-
Serial Dilution of Antimicrobial Agents: Pexiganan and conventional antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Resistance Development Studies
To assess the potential for bacteria to develop resistance to pexiganan, serial passage experiments are conducted.
-
Initial MIC Determination: The baseline MIC of pexiganan against the test organism is determined.
-
Serial Passages: The bacterium is repeatedly cultured in the presence of sub-inhibitory concentrations of pexiganan (typically starting at 0.5x the initial MIC).
-
MIC Re-evaluation: After each passage, the MIC of pexiganan is re-determined for the bacterial population that grew at the highest sub-inhibitory concentration.
-
Analysis: The fold-change in MIC over a series of passages is calculated to assess the rate and magnitude of resistance development. Studies have shown that attempts to generate resistance to pexiganan in this manner have been largely unsuccessful.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a cross-resistance study.
Caption: Workflow for assessing cross-resistance between pexiganan and conventional antibiotics.
The Pexiganan Advantage in an Era of Resistance
The emergence of multi-drug resistant organisms poses a significant global health threat. The unique membrane-disrupting mechanism of pexiganan offers a critical advantage by circumventing the common resistance pathways that render many conventional antibiotics ineffective. The lack of observed cross-resistance, coupled with a low propensity for resistance development, positions pexiganan as a valuable tool in the fight against antibiotic-resistant infections. Further research and clinical development of pexiganan and other antimicrobial peptides are crucial for expanding our therapeutic arsenal and addressing the growing challenge of antimicrobial resistance.
A Comparative Analysis of Peceleganan and Silver Sulfadiazine for Topical Wound Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy and outlines a framework for considering the potential cost-effectiveness of peceleganan versus the long-standing standard of care, silver sulfadiazine, in the management of wound infections.
Executive Summary
Recent phase III clinical trial data indicates that this compound spray demonstrates a statistically significant improvement in clinical efficacy for the treatment of skin wound infections when compared to 1% silver sulfadiazine (SSD) cream.[1][2][3] this compound, a novel antimicrobial peptide, offers a different mechanism of action than the established silver-based antimicrobial. However, the same clinical trial also showed that silver sulfadiazine had a higher rate of bacterial clearance.[1] The cost-effectiveness of this compound will be contingent upon its market price, a factor that is not yet publicly available.
Clinical Efficacy and Safety
A pivotal multicenter, open-label, phase III randomized clinical trial provides the most robust head-to-head comparison of 2‰ this compound spray and 1% silver sulfadiazine cream.[1][2]
Key Findings:
-
Primary Endpoint (Clinical Efficacy at Day 8): this compound spray demonstrated a clinical efficacy of 90.4%, which was significantly higher than the 78.7% observed in the silver sulfadiazine group (P < .001).[1][2][3]
-
Secondary Endpoint (Clinical Efficacy at Day 5): The this compound group also showed a higher clinical efficacy rate at day 5 (59.2%) compared to the silver sulfadiazine group (49.2%) (P = .03).[1]
-
Bacterial Clearance: In contrast, silver sulfadiazine showed a superior bacterial clearance rate. At day 8, the bacterial clearance rate was 46.0% for the silver sulfadiazine group, significantly higher than the 24.0% for the this compound group (P < .001).[1] A similar trend was observed at day 5, with clearance rates of 30.7% for silver sulfadiazine and 16.5% for this compound (P < .001).[1]
-
Safety Profile: The incidence of adverse events was similar between the two treatment groups, suggesting that this compound spray is a safe topical antimicrobial agent.[1]
Quantitative Clinical Outcome Data
| Outcome Measure | This compound (2‰ Spray) | Silver Sulfadiazine (1% Cream) | P-value |
| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 |
| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 |
| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 |
| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 |
Cost-Effectiveness Considerations
A formal cost-effectiveness analysis of this compound versus silver sulfadiazine has not yet been published. Such an analysis would require comprehensive data on direct and indirect costs associated with each treatment.
Factors Influencing Cost-Effectiveness:
-
Drug Acquisition Cost: The price of this compound spray is currently unknown as it is a newer pharmaceutical agent. Silver sulfadiazine 1% cream is available as a generic medication and its cost can vary.
-
Application Frequency and Labor Costs: Silver sulfadiazine cream is typically applied once to twice daily.[4][5][6][7][8] The application frequency for this compound spray in the clinical trial was not explicitly stated in the provided search results, but would be a critical factor in determining overall treatment cost. A lower application frequency for this compound could translate to reduced nursing time and material costs.
-
Impact on Healing Time and Hospital Stay: While the phase III trial focused on clinical efficacy and bacterial clearance, it did not report on the mean time to wound healing or length of hospital stay. A treatment that accelerates healing and reduces hospitalization duration would generate significant cost savings.
-
Management of Adverse Events and Treatment Failures: The similar safety profiles suggest that costs associated with managing adverse events may be comparable. However, the higher clinical efficacy of this compound could lead to lower costs associated with treatment failures and the need for second-line therapies.
Experimental Protocols
The clinical data presented is primarily from a multicenter, open-label, phase III randomized clinical trial.[1][2]
-
Study Design: Patients with secondary open wound infections were randomized in a 2:1 ratio to receive either 2‰ this compound spray or 1% silver sulfadiazine cream.[1][2]
-
Patient Population: The study enrolled 570 adult patients from 37 hospitals in China.[1][2]
-
Treatment Administration: The specifics of the application frequency and procedure for the this compound spray were not detailed in the available abstracts. Silver sulfadiazine cream was applied according to the standard of care.
-
Outcome Measures: The primary outcome was the clinical efficacy rate on day 8. Secondary outcomes included clinical efficacy at day 5 and bacterial clearance rates at days 5 and 8. Safety was assessed by monitoring adverse events.[1]
Mechanism of Action
The two treatments employ distinct antimicrobial mechanisms.
This compound
This compound is an antimicrobial peptide (AMP). Its mechanism of action is primarily directed at the bacterial cell membrane.[9] AMPs are a class of naturally occurring molecules that are part of the innate immune system. They are thought to disrupt the bacterial membrane, leading to cell death. This mechanism is generally considered to be less susceptible to the development of bacterial resistance compared to traditional antibiotics.
References
- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial spray outperforms silver sulfadiazine in trial | epocrates [epocrates.com]
- 3. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]
- 4. droracle.ai [droracle.ai]
- 5. How to Use Silvadene Cream for Burns [verywellhealth.com]
- 6. Silver sulfadiazine (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. SILVER SULFADIAZINE, cream | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. medcentral.com [medcentral.com]
- 9. This compound by Jiangsu ProteLight Pharmaceutical & Biotechnology for Diabetic Foot Ulcers: Likelihood of Approval [pharmaceutical-technology.com]
Safety Operating Guide
Safe Disposal of Pegcetacoplan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Pegcetacoplan is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of Pegcetacoplan, aligning with safety protocols and regulatory considerations.
It is important to note that while Pegcetacoplan is not classified as a hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment and ensure compliance with local regulations.[1][2]
Personal Protective Equipment (PPE) for Handling and Disposal
Before initiating any disposal procedures, especially in the event of a spill, ensure that the appropriate personal protective equipment is worn.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves | To avoid direct skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for large spills or in enclosed spaces. | To prevent inhalation of any aerosols. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Procedures
The disposal of Pegcetacoplan and associated materials should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following are general procedural steps for safe disposal.
Disposal of Unused or Expired Pegcetacoplan Vials
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office or local waste disposal regulations for specific requirements for pharmaceutical waste.
-
Segregation: Do not mix unused or expired Pegcetacoplan with other chemical waste unless explicitly permitted by your institution's guidelines.
-
Packaging: Ensure vials are securely capped and placed in a designated pharmaceutical waste container. This container should be clearly labeled.
Disposal of Used Vials, Syringes, and Needles
-
Sharps Disposal: Immediately after use, dispose of all needles and syringes in a designated, puncture-resistant sharps container.[3][4]
-
Container Management: Do not overfill sharps containers. When the container is approximately two-thirds full, it should be sealed and disposed of according to institutional and local regulations for biomedical waste.[3][5]
-
Empty Vials: Empty Pegcetacoplan vials should also be disposed of in the sharps container or as recommended by a healthcare professional.[3]
Management of Spills and Contaminated Materials
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.[1]
-
Contain the Spill: Use an absorbent, liquid-binding material (such as diatomite or universal binders) to contain and absorb the spill.[1]
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent pads and cleaning supplies, should be collected and disposed of as contaminated waste according to institutional guidelines.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pegcetacoplan and related materials.
Caption: Workflow for Pegcetacoplan waste disposal.
Experimental Protocols
Detailed experimental protocols for the disposal of Pegcetacoplan are not provided in standard safety data sheets, as the primary directive is to adhere to local, state, and federal regulations for pharmaceutical waste. The key "experimental" aspect for a laboratory professional is to:
-
Establish a Standard Operating Procedure (SOP): Develop a lab-specific SOP for the handling and disposal of Pegcetacoplan. This SOP should be based on the information in the Safety Data Sheet (SDS) and your institution's EHS guidelines.
-
Conduct a Risk Assessment: Before handling, perform a risk assessment to identify potential hazards and determine the necessary control measures. This should include an evaluation of the quantities being used and the potential for spills.
-
Training: Ensure all personnel handling Pegcetacoplan are trained on the established SOPs and are familiar with the location and use of spill kits and emergency equipment.
References
Standard Operating Procedure: Safe Handling of Peceleganan
This document provides essential safety and logistical information for the handling and disposal of Peceleganan, a potent, investigational kinase inhibitor. Adherence to these procedures is mandatory for all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a fine, crystalline powder with high biological activity. Primary hazards include:
-
High Acute Toxicity: Potentially hazardous upon inhalation, ingestion, or skin contact.
-
Respiratory Irritant: Airborne particles can cause severe respiratory tract irritation.
-
Ocular and Dermal Irritant: Direct contact with eyes or skin may cause irritation or chemical burns.
Due to these risks, all handling of this compound powder must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound. Additional protection may be required based on a specific risk assessment.
Table 1: PPE Requirements for Handling this compound
| Task | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Stock Solutions (≤10 mM) | Double Nitrile Gloves | ANSI Z87.1 Rated Safety Glasses | Not Required (in fume hood) | Standard Lab Coat |
| Weighing Powder or Preparing Concentrated Solutions (>10 mM) | Double Nitrile Gloves | Chemical Splash Goggles | N95 or higher Respirator | Disposable Gown over Lab Coat |
| Waste Disposal (Active Compound) | Double Nitrile Gloves | Chemical Splash Goggles | N95 or higher Respirator | Disposable Gown over Lab Coat |
| General Lab Area (No Active Handling) | Not Required | Not Required | Not Required | Standard Lab Coat |
Operational Plan: Weighing and Solubilization Protocol
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1 for handling powder.
-
Designate a specific area within the chemical fume hood for the procedure.
-
Assemble all necessary equipment: analytical balance, weigh paper, micro-spatula, conical tube, and calibrated pipettes.
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder using a clean micro-spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a pre-labeled conical tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Cap the tube securely and vortex until the powder is completely dissolved.
-
-
Post-Procedure:
-
Wipe down the spatula and work surface with a 70% ethanol solution.
-
Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) in the designated this compound waste container.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for weighing and preparing this compound stock solution.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Protocol for Waste Deactivation and Disposal:
-
Segregation:
-
Use separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, weigh paper.
-
Liquid Waste: Unused stock solutions, cell culture media containing this compound.
-
-
-
Deactivation (Liquid Waste):
-
Before disposal, all liquid waste containing this compound must be deactivated.
-
Working in a fume hood, add a 10% bleach solution to the liquid waste to achieve a final bleach concentration of 1%.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete deactivation.
-
-
Disposal:
-
Place the sealed, deactivated liquid waste and the sealed solid waste containers into the designated hazardous waste accumulation area.
-
Follow all institutional guidelines for hazardous waste pickup and disposal.
-
Logical Flow for this compound Waste Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
